Masonin
Description
Propriétés
IUPAC Name |
4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-18-5-4-9-2-3-12-15(16(9)18)10-6-13-14(21-8-20-13)7-11(10)17(19)22-12/h2,6-7,12,15-16H,3-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTVHYSEOYCWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CCC3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276586, DTXSID30972246 | |
| Record name | 1-methyl-2,3,5,5a,12b,12c-hexahydro[1,3]dioxolo[6,7]isochromeno[3,4-g]indol-7(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2,3,5,5a,12b,12c-hexahydro-10H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-g]indol-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568-40-1, 31065-67-5 | |
| Record name | Masonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-methyl-2,3,5,5a,12b,12c-hexahydro[1,3]dioxolo[6,7]isochromeno[3,4-g]indol-7(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2,3,5,5a,12b,12c-hexahydro-10H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-g]indol-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Monascin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Discovery and Origin
Monascin (C21H26O5) is a yellow azaphilone pigment, a secondary metabolite naturally produced by fungi of the Monascus genus, most notably Monascus purpureus, Monascus ruber, and Monascus pilosus.[1][2][3] These fungi are traditionally used in East Asia for the production of fermented foods, such as red yeast rice.[4] The structure of monascin was first elucidated in 1960.[5] For centuries, red yeast rice has been utilized not only as a food colorant and flavoring agent but also in traditional medicine.[4] Modern scientific investigations have isolated and characterized monascin and its structural analog, ankaflavin, as key bioactive components responsible for many of the therapeutic effects attributed to red yeast rice.[3][6]
The biosynthesis of monascin involves a complex pathway within the Monascus fungus. While the complete genomic understanding is still under exploration, it is known that the production of these pigments is influenced by fermentation conditions.[3][7]
Biological and Pharmacological Activities
Monascin exhibits a broad spectrum of biological and pharmacological activities, making it a compound of significant interest for drug development. These activities include:
-
Anti-inflammatory Effects: Monascin has been shown to suppress inflammatory responses.[5][8] It can attenuate the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and reduce the formation of nitric oxide (NO) and prostaglandin E2 (PGE2).[5]
-
Antioxidant Properties: Both in vitro and in vivo studies have demonstrated the antioxidant capacity of monascin.[2][6]
-
Anticancer and Antitumor Activities: Research indicates that monascin possesses antitumor-initiating effects and can inhibit the proliferation of cancer cells.[5][9] It has shown cytotoxic activities against various tumor cell lines.[2]
-
Metabolic Regulation: Monascin has been found to have beneficial effects on metabolic disorders. It can lower serum levels of low-density lipoprotein cholesterol (LDL-C).[2][6] Additionally, it exhibits antidiabetic properties and can attenuate the toxicity of methylglyoxal and hyperglycemia.[9]
-
Antimicrobial Activity: Monascin has demonstrated inhibitory effects against certain bacteria, particularly Gram-positive strains like Staphylococcus aureus and Bacillus subtilis.[1][10]
-
Neuroprotective Effects: There is emerging evidence for the potential of monascin in the treatment of neurodegenerative diseases due to its anti-inflammatory effects in microglial cells.[8]
-
Immunomodulatory Activity: Monascin has been reported to have immunomodulatory effects.[3][5]
Quantitative Data on Biological Activities
The following tables summarize key quantitative data from various studies on the biological activities of monascin.
| Activity | Assay/Model | Metric | Value | Reference(s) |
| Anti-inflammatory | THP-1 monocytes | IC50 (Monaphilol D, a related compound) | 1.7 µM | [2] |
| Cytotoxic/Antitumor | Various cancer cell lines | IC50 (Orange Monascus pigments) | 8–10 μM | [2] |
| Antimicrobial | Enterococcus faecalis | MIC (Red Monascus pigment derivatives) | 4 µg/mL | [2] |
| Antioxidant | DPPH assay | IC50 (Monascuspiloin, a related compound) | 80 µg/mL | [2] |
| Antioxidant | DPPH assay | IC50 (Monasfluol B, a related compound) | 62 µg/mL | [2] |
Note: Data for closely related Monascus pigments are included to provide a broader context of the potential efficacy of this class of compounds.
Experimental Protocols
Extraction and Purification of Monascin
A general protocol for the extraction and purification of monascin from fermented red yeast rice is as follows:
-
Extraction: The dried and powdered red yeast rice is extracted with a 70% ethanol solution. The mixture is agitated for several hours at room temperature in the dark.[11] The solid residue is separated by centrifugation, and the supernatant containing the pigments is collected.[11]
-
Purification: The crude extract is subjected to column chromatography for purification. A common stationary phase is silica gel. The mobile phase typically consists of a gradient of n-hexane and ethyl acetate.[11] Fractions are collected and analyzed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to isolate pure monascin.[11]
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of monascin on the viability of cell lines, such as BV-2 microglial cells.
-
Cell Seeding: BV-2 cells are seeded into a 96-well plate and allowed to adhere for 24 hours.[8]
-
Treatment: Cells are treated with varying concentrations of monascin (e.g., 5, 10, 15, 20 µM) with or without lipopolysaccharide (LPS) stimulation for 24 hours.[8]
-
Incubation with CCK-8: 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 4 hours.[8]
-
Measurement: The optical density (OD) is measured at 450 nm using a spectrophotometer. Cell viability is calculated relative to the control group.[8]
Western Blot Analysis for Signaling Protein Expression
This protocol is used to determine the effect of monascin on the expression of proteins in a signaling pathway, such as the NF-κB pathway.
-
Protein Extraction: After treatment with monascin and/or LPS, cells are lysed using RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay kit.[8]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-NF-κB p65, p-IκBα) and a loading control (e.g., GAPDH).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[8]
Immunofluorescence Staining for NF-κB Nuclear Translocation
This protocol is used to visualize the effect of monascin on the translocation of NF-κB from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: BV-2 cells are cultured on coverslips in 6-well plates and treated with monascin and/or LPS.[8]
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.[8]
-
Immunostaining: Cells are blocked with 5% bovine serum albumin and then incubated with a primary antibody against NF-κB p65, followed by incubation with a fluorescently labeled secondary antibody.
-
Microscopy: The coverslips are mounted on slides, and the cellular localization of NF-κB is observed using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway of Monascin
Monascin has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated microglial cells, monascin suppresses the phosphorylation and subsequent degradation of IκBα. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.
Caption: Monascin inhibits the NF-κB signaling pathway.
General Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of monascin in a cell-based assay.
Caption: Workflow for evaluating the anti-inflammatory effects of monascin.
References
- 1. researchgate.net [researchgate.net]
- 2. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alleviation of metabolic syndrome by monascin and ankaflavin: the perspective of Monascus functional foods - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. bioaustralis.com [bioaustralis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Monascin and ankaflavin-Biosynthesis from Monascus purpureus, production methods, pharmacological properties: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monascin ameliorate inflammation in the lipopolysaccharide-induced BV-2 microglial cells via suppressing the NF-κB/p65 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Masonine
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the Amaryllidaceae alkaloid, Masonine. This document details its chemical identity, and while specific biological data and experimental protocols for Masonine are limited in publicly available literature, this guide synthesizes information on related compounds from the same family to provide context for its potential therapeutic applications.
IUPAC Name and Synonyms
Masonine is a natural alkaloid found in plants of the Amaryllidaceae family, notably in various species of Narcissus, including the common daffodil, Narcissus pseudonarcissus. As a member of the homolycorine-type alkaloids, its chemical structure is characterized by a specific tetracyclic ring system.
IUPAC Name: (2S,3S,10R)-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.0²,¹⁰.0³,⁷.0¹⁵,¹⁹]icosa-1(20),7,13,15(19)-tetraen-12-one[1]
Synonyms:
-
Masonine
-
NSC-731433[2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇NO₄ | PubChem |
| Molecular Weight | 299.32 g/mol | PubChem |
| XLogP3-AA | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 299.115758 g/mol | PubChem |
| Monoisotopic Mass | 299.115758 g/mol | PubChem |
| Topological Polar Surface Area | 62.8 Ų | PubChem[1] |
| Heavy Atom Count | 22 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 577 | PubChem[1] |
Biological Activities and Potential Therapeutic Applications
Direct and extensive studies on the biological activities of Masonine are limited. However, based on the known pharmacological properties of other Amaryllidaceae alkaloids, particularly those of the homolycorine and lycorine series, Masonine is predicted to exhibit several key biological effects.
Acetylcholinesterase Inhibition
Amaryllidaceae alkaloids are well-known for their acetylcholinesterase (AChE) inhibitory activity.[3][4][5] Galanthamine, another alkaloid from this family, is an approved drug for the treatment of Alzheimer's disease, acting through this mechanism.[4][5] Several alkaloids of the lycorine type have shown significant AChE inhibitory effects, with some exhibiting potency greater than galanthamine.[3][6] While specific IC₅₀ values for Masonine are not reported, its structural similarity to other active alkaloids suggests it may also act as an acetylcholinesterase inhibitor.
Anticancer Activity
Numerous Amaryllidaceae alkaloids have demonstrated potent antitumor properties across various cancer cell lines.[7][8][9][10] The mechanisms of action are often multifactorial, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[7][11] For instance, alkaloids like haemanthamine and homolycorine are known to induce apoptosis in cancer cells.[7] Lycorine has been shown to inhibit cell growth and induce apoptosis in various tumor cell lines.[12] Given that Masonine is a homolycorine-type alkaloid, it is a promising candidate for further investigation into its potential anticancer effects.
Experimental Protocols
Detailed experimental protocols specifically for the isolation, synthesis, and biological evaluation of Masonine are not extensively documented in publicly available literature. However, general methodologies for Amaryllidaceae alkaloids can be adapted.
Isolation of Homolycorine-Type Alkaloids from Narcissus Species
A general procedure for the extraction and isolation of alkaloids from Narcissus bulbs is outlined below. This process typically involves acid-base extraction followed by chromatographic separation.
Workflow for Alkaloid Extraction and Isolation
Caption: General workflow for the isolation of alkaloids from Narcissus bulbs.
Protocol Details:
-
Extraction: Dried and powdered plant material (e.g., bulbs of Narcissus pseudonarcissus) is macerated with an organic solvent like methanol at room temperature for several days.[13] The solvent is refreshed periodically to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) and washed with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral compounds. The acidic aqueous layer is then basified (e.g., with ammonium hydroxide to pH 9-10) and the liberated alkaloids are extracted with an organic solvent (e.g., chloroform or dichloromethane).
-
Chromatography: The resulting crude alkaloid mixture is separated by column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing compounds with similar TLC profiles are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure alkaloids, including Masonine.
Structural Elucidation
The structure of isolated alkaloids like Masonine is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure and stereochemistry.[14]
Signaling Pathways and Mechanism of Action
The precise molecular targets and signaling pathways modulated by Masonine have not been elucidated. However, based on the activities of related Amaryllidaceae alkaloids, potential mechanisms can be hypothesized.
Hypothetical Apoptosis Induction Pathway
Many Amaryllidaceae alkaloids exert their anticancer effects by inducing apoptosis. A common mechanism involves the intrinsic or mitochondrial pathway.
Hypothesized Intrinsic Apoptosis Pathway for Masonine
Caption: A potential mechanism of Masonine-induced apoptosis via the mitochondrial pathway.
This proposed pathway suggests that Masonine may induce apoptosis by:
-
Modulating Bcl-2 Family Proteins: Upregulating pro-apoptotic proteins like Bax and/or downregulating anti-apoptotic proteins like Bcl-2.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: This permeabilization results in the release of cytochrome c from the intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.
-
Executioner Caspase Activation: Caspase-9 then activates executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Future Directions
The information available on Masonine is still limited. Future research should focus on:
-
Isolation and Characterization: Developing robust and scalable methods for the isolation of Masonine from natural sources or through total synthesis to obtain sufficient quantities for comprehensive biological evaluation.
-
Quantitative Biological Assays: Performing in-depth studies to determine the IC₅₀ values of Masonine against acetylcholinesterase and a wide range of cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by Masonine to understand its mode of action.
-
In Vivo Studies: Evaluating the efficacy and safety of Masonine in animal models of relevant diseases.
The structural features of Masonine, as a member of the homolycorine class of Amaryllidaceae alkaloids, make it a compelling candidate for further investigation in the fields of neurodegenerative disease and oncology.
References
- 1. (2S,3S,10R)-4-methyl-4-oxido-11,16,18-trioxa-4-azoniapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one | C17H17NO5 | CID 86574651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,3R,7S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-12-one | C17H19NO5 | CID 12303691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibition within the lycorine series of Amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Amaryllidaceae alkaloids: an untapped source of acetylcholinesterase inhibitors [diposit.ub.edu]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ejgm.co.uk [ejgm.co.uk]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. Antitumor activity of alkaloids derived from Amaryllidaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor evaluation of amaryllidaceae alkaloids on cancer cell lines: A literature review - Electronic Journal of General Medicine [ejgm.co.uk]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of Mimosine
Disclaimer: Initial searches for "Masonin" did not yield relevant results on a specific molecule's mechanism of action. Based on the provided search context and phonetic similarity, this document will proceed under the assumption that the intended topic was Mimosine . The following technical guide is based on the available scientific literature for Mimosine.
Mimosine, a rare plant-derived amino acid, is recognized for its ability to induce cell cycle arrest, making it a valuable tool in cancer research and cell biology. Its primary mechanism involves halting cell proliferation at the late G1 phase, just before the onset of DNA synthesis (S phase). This guide provides a detailed overview of the molecular pathways and experimental evidence underlying Mimosine's mode of action.
Core Mechanism: Induction of G1 Phase Cell Cycle Arrest
Mimosine's principal effect is the reversible arrest of the cell cycle in the late G1 phase.[1][2] This prevents cells from initiating DNA replication.[1][2][3] The exact point of arrest has been a subject of investigation, with some studies suggesting it occurs just before S-phase entry, while others indicate it happens shortly after DNA synthesis has begun.[2][3] The dose of Mimosine is a critical factor, with a concentration of 0.5 mM being effective for inducing a late G1 phase arrest in human somatic cells.[2] A 24-hour treatment with 400 µM Mimosine can arrest 65-75% of HeLa cells in the late G1 phase.[4]
Molecular Pathway: HIF-1α Dependent Regulation
A key pathway implicated in Mimosine-induced cell cycle arrest involves the activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1] Mimosine treatment leads to an increase in the protein levels of p27, a cyclin-dependent kinase inhibitor, in a HIF-1α-dependent manner. This increase in p27 is crucial for halting the cell cycle.
The proposed signaling cascade is as follows:
-
Mimosine Administration: Mimosine is introduced to proliferating cells.
-
HIF-1α Activation: Mimosine leads to the activation and stabilization of the HIF-1α transcription factor.
-
p27 Upregulation: Activated HIF-1α promotes the expression of the p27 protein.
-
Inhibition of Ctf4 Binding: The elevated levels of p27 prevent the binding of Ctf4 (Constitutive Transcription Factor 4), also known as And-1, to chromatin.[1]
-
G1 Arrest: The inability of Ctf4 to bind to chromatin is a critical step that blocks the initiation of DNA replication, thereby arresting the cell cycle in the G1 phase.[1]
Depletion of HIF-1α has been shown to counteract the effects of Mimosine, allowing cells to enter the S phase.[1] This highlights the central role of the HIF-1α/p27/Ctf4 axis in Mimosine's mechanism of action.
Caption: Mimosine-induced HIF-1α-dependent G1 cell cycle arrest pathway.
Quantitative Data Summary
The following table summarizes the quantitative data from studies on Mimosine's effect on cell cycle arrest.
| Cell Line | Mimosine Concentration | Treatment Duration | Percentage of Cells in G1 Phase | Reference |
| HeLa | 400 µM | 24 hours | 65-75% | [4] |
| HeLa | 200 µM | ~10 hours | Not specified | [3] |
| Human Somatic Cells | 0.5 mM | Not specified | Not specified | [2] |
Experimental Protocols
Cell Culture and Synchronization
-
Cell Line: HeLa cells are commonly used for studying the effects of Mimosine.
-
Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Synchronization: To obtain a population of cells at the same stage of the cell cycle, mitotic shake-off can be employed. Mitotic cells are collected and then released into a medium containing Mimosine.[3]
Induction of Cell Cycle Arrest
-
Mimosine Treatment: Cells are incubated with Mimosine at concentrations ranging from 200 µM to 0.5 mM for durations of approximately 10 to 24 hours to induce G1 arrest.[2][3][4]
Analysis of Cell Cycle Distribution
-
Flow Cytometry: This is the standard method to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Cells are harvested, washed with a phosphate-buffered saline (PBS) solution, and fixed, often with ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). RNase is often included to prevent the staining of RNA.
-
Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram shows peaks corresponding to cells in the G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases.[4]
-
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Assessment of DNA Replication
-
In Vitro DNA Synthesis Assay: This method is used to determine if DNA synthesis has initiated.
-
Permeabilization: Mimosine-treated cells are permeabilized to allow the entry of nucleotides.
-
Incubation: The permeabilized cells are incubated with a mixture of deoxynucleoside triphosphates, including a radiolabeled triphosphate such as [32P]dTTP.
-
Measurement: The incorporation of the radiolabeled nucleotide into DNA is measured as an indicator of ongoing DNA synthesis. The immediate onset of DNA synthesis upon addition of triphosphates suggests that replication had already initiated before the arrest.[3]
-
-
Immunolabeling of Replication Factories:
-
Labeling: Mimosine-treated cells are incubated with biotin-dUTP, which is incorporated into newly synthesized DNA.
-
Detection: The incorporated biotin-dUTP is detected using fluorescently labeled antibodies against biotin.
-
Visualization: The presence and pattern of replication factories are visualized using fluorescence microscopy.[3]
-
Concluding Remarks
Mimosine serves as a potent and specific agent for inducing G1 phase cell cycle arrest. Its mechanism, primarily mediated through the HIF-1α/p27/Ctf4 pathway, provides a clear target for understanding the G1/S transition. The experimental protocols outlined above are fundamental to the investigation of its effects and continue to be relevant in cell cycle research. Further investigation into the broader downstream effects of Mimosine and its potential therapeutic applications is an active area of research.
References
- 1. Mimosine arrests the cell cycle prior to the onset of DNA replication by preventing the binding of human Ctf4/And-1 to chromatin via Hif-1α activation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mimosine arrests proliferating human cells before onset of DNA replication in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mimosine arrests the cell cycle after cells enter S-phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Molecular Targets of Manzamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manzamine A, a complex β-carboline alkaloid isolated from marine sponges, has garnered significant attention within the scientific community for its broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the putative biological targets of Manzamine A and its analogs, focusing on the molecular mechanisms that underpin its diverse pharmacological effects, including anti-cancer, anti-malarial, anti-inflammatory, and neuroprotective properties.[1][3][4][5] The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration of Manzamine's therapeutic potential.
Core Biological Targets and Mechanisms of Action
Manzamine A exerts its biological effects through the modulation of several key cellular targets and signaling pathways. The primary mechanisms identified to date include the inhibition of specific kinases, disruption of autophagy, and interference with transcription factor activity.
Kinase Inhibition: Targeting GSK-3β and CDK5
A primary and well-documented target of Manzamine A is Glycogen Synthase Kinase-3β (GSK-3β) , a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[2][6] Manzamine A acts as a non-ATP-competitive inhibitor of GSK-3β, a characteristic that distinguishes it from many other kinase inhibitors and may offer advantages in terms of specificity and reduced off-target effects.[7][8]
In addition to GSK-3β, Manzamine A has been shown to inhibit Cyclin-Dependent Kinase 5 (CDK5) .[1][2] Both GSK-3β and CDK5 are involved in the hyperphosphorylation of the tau protein, a pathological hallmark of Alzheimer's disease.[2][6] By inhibiting these kinases, Manzamine A presents a potential therapeutic avenue for neurodegenerative disorders.
Autophagy Inhibition via Vacuolar ATPase (v-ATPase) Targeting
Manzamine A has been identified as a potent inhibitor of autophagy , a fundamental cellular process for the degradation and recycling of cellular components.[9][10] The mechanism underlying this inhibition involves the targeting of vacuolar ATPases (v-ATPases) .[9][11] Manzamine A acts as an uncoupler of these proton pumps, leading to a disruption of lysosomal acidification.[9][11] This impairment of lysosomal function prevents the fusion of autophagosomes with lysosomes, thereby halting the final stages of the autophagy process and leading to an accumulation of autophagosomes.[10]
Recent studies have also implicated Receptor-Interacting Protein Kinase 1 (RIP1) as a mediator in Manzamine A-induced secretory autophagy in breast cancer cells.[8][12]
Modulation of Transcription Factor Activity
Manzamine A has been shown to influence the activity of key transcription factors, thereby affecting gene expression related to cell proliferation, survival, and development.
-
SIX1 (Sine oculis homeobox homolog 1): Manzamine A can modulate the expression of the SIX1 gene.[1] SIX1 is a homeobox transcription factor that plays a critical role in embryonic development and is often overexpressed in various cancers, where it promotes cell proliferation and survival.[1]
-
E2F8 (E2F Transcription Factor 8): In prostate cancer cells, Manzamine A has been found to block the interaction of E2F8 with DNA. This action leads to a reduction in the transcription and synthesis of the androgen receptor (AR), a key driver of prostate cancer progression.
Quantitative Data on Biological Activity
The following tables summarize the reported quantitative data for the biological activities of Manzamine A and its derivatives.
Table 1: Kinase Inhibition
| Compound | Kinase | IC50 (µM) | Reference |
| Manzamine A | GSK-3β | 10.2 | [1][2] |
| Manzamine A | CDK5 | 1.5 | [1][2] |
Table 2: Antiproliferative and Cytotoxic Activity
| Compound | Cell Line | Activity | Value | Reference |
| Manzamine A | L5178y mouse lymphoma | ED50 | 1.8 µg/mL | [1] |
| Manzamine A | Pre-osteoblasts (24h) | IC50 | 3.64 µM | [7] |
| Manzamine A | Pre-osteoblasts (48h) | IC50 | 2.04 µM | [7] |
| Manzamine A | Pre-osteoblasts (72h) | IC50 | 5.47 µM | [7] |
| Manzamine A | Mature osteoblasts (24h) | IC50 | 4.37 µM | [7] |
| Manzamine A | Mature osteoblasts (48h) | IC50 | 4.16 µM | [7] |
| Manzamine A | Mature osteoblasts (72h) | IC50 | 3.66 µM | [7] |
| Manzamine A | Prostate cancer cells (up to 72h) | IC50 | 3-6 µM | [13] |
Table 3: Antimicrobial and Antimalarial Activity
| Compound | Organism/Strain | Activity | Value | Reference |
| Manzamine A | Plasmodium falciparum (D6 clone) | IC50 | 8.0 nM | [3] |
| Manzamine A | Plasmodium falciparum (W2 clone) | IC50 | 11 nM | [3] |
| 8-Hydroxymanzamine A | Plasmodium falciparum (D6 clone) | IC50 | 19.5 ng/mL | [4] |
| 8-Hydroxymanzamine A | Plasmodium falciparum (W2 clone) | IC50 | 22.0 ng/mL | [4] |
| Manzamine A | Mycobacterium tuberculosis (H37Rv) | MIC | 1.56 µg/mL | [8] |
| 8-Hydroxymanzamine A | Mycobacterium tuberculosis (H37Rv) | MIC | 0.91 µg/mL | [8] |
| Manadomanzamine A | Mycobacterium tuberculosis | MIC | 1.9 µg/mL | [6] |
| Manadomanzamine B | Mycobacterium tuberculosis | MIC | 1.5 µg/mL | [6] |
| Manzamine A | Staphylococcus aureus | IC50 | 0.5 µg/mL | [8] |
| Manzamine A | Methicillin-resistant S. aureus | IC50 | 0.7 µg/mL | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research on Manzamine. The following sections outline the general principles of commonly employed assays.
Kinase Inhibition Assay (GSK-3β and CDK5)
Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the consumption of ATP or the generation of a phosphorylated product.
General Protocol:
-
Reagents: Recombinant human GSK-3β or CDK5, appropriate substrate (e.g., a synthetic peptide), ATP, kinase buffer, and Manzamine A at various concentrations.
-
Procedure: The kinase, substrate, and Manzamine A (or vehicle control) are incubated in the kinase buffer. The reaction is initiated by the addition of ATP.
-
Detection: The reaction is stopped after a defined period, and the amount of phosphorylation is measured. Common detection methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of Manzamine A, and the IC50 value is determined by fitting the data to a dose-response curve.
Autophagy Flux Assay (Western Blot for LC3-II and p62)
Principle: Autophagy induction leads to the conversion of LC3-I to LC3-II, which is recruited to autophagosome membranes. p62/SQSTM1 is a protein that is selectively degraded by autophagy. Therefore, an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction. Conversely, a blockage in autophagic flux (as with Manzamine A) leads to the accumulation of both LC3-II and p62.
General Protocol:
-
Cell Culture and Treatment: Cells are cultured to an appropriate confluency and treated with Manzamine A at various concentrations and for different time points. A control group treated with an autophagy inducer (e.g., rapamycin) or an inhibitor of lysosomal degradation (e.g., bafilomycin A1) is often included.
-
Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against LC3 and p62, as well as a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The band intensities are quantified, and the LC3-II/LC3-I ratio and p62 levels (normalized to the loading control) are calculated and compared across different treatment groups.
Cell Viability/Cytotoxicity Assay (MTS Assay)
Principle: The MTS assay is a colorimetric method for assessing cell viability. The assay is based on the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of Manzamine A. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: The MTS reagent is added to each well, and the plate is incubated for a further 1-4 hours.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
Conclusion and Future Directions
Manzamine A and its analogs represent a promising class of natural products with a diverse range of biological activities. Their ability to modulate key cellular processes such as kinase signaling, autophagy, and transcription provides a solid foundation for further drug development efforts. The non-ATP-competitive inhibition of GSK-3β is a particularly noteworthy feature that warrants further investigation for the treatment of neurodegenerative diseases. The autophagy-inhibiting properties through the targeting of v-ATPases highlight a potential strategy for cancer therapy, particularly for tumors that are dependent on autophagy for their survival.
Future research should focus on elucidating the precise molecular interactions between Manzamine and its targets, conducting further structure-activity relationship (SAR) studies to optimize potency and selectivity, and evaluating the in vivo efficacy and safety of promising lead compounds in relevant disease models. A deeper understanding of the complex pharmacology of Manzamine will be instrumental in unlocking its full therapeutic potential.
References
- 1. Manzamine A | CAS 104196-68-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure–activity relationship studies of manzamine A: Amidation of positions 6 and 8 of the β-carboline moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive (+)-Manzamine A and (+)-8-Hydroxymanzamine A Tertiary Bases and Salts from Acanthostrongylophora ingens and their Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE MANZAMINE ALKALOIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manadomanzamines A and B: A Novel Alkaloid Ring System with Potent Activity against Mycobacteria and HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manzamine-A Alters In Vitro Calvarial Osteoblast Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medkoo.com [medkoo.com]
- 12. New Manzamine Alkaloids with Activity against Infectious and Tropical Parasitic Diseases from an Indonesian Sponge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Manzamine A reduces androgen receptor transcription and synthesis by blocking E2F8‐DNA interactions and effectively inhibits prostate tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Masonin Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Masonin, an Amaryllidaceae alkaloid identified in species such as Narcissus pseudonarcissus, belongs to a chemical class renowned for a wide spectrum of biological activities.[1][2][3] These activities include acetylcholinesterase inhibition, and anticancer, antiviral, and anti-inflammatory properties.[1][4][5] This technical guide outlines a comprehensive in silico workflow to predict the biological activities of this compound, a compound for which extensive experimental data is not yet available. By leveraging established computational methodologies, we can generate testable hypotheses regarding its mechanism of action and potential therapeutic applications. This document provides detailed protocols for these in silico techniques and the subsequent experimental assays required for validation, serving as a roadmap for the preclinical investigation of this compound and other novel natural products.
Introduction to this compound and the Amaryllidaceae Alkaloids
The Amaryllidaceae family of plants is a rich source of structurally diverse alkaloids, many of which have demonstrated significant pharmacological potential.[1] this compound, a member of this family, possesses a characteristic alkaloid scaffold that suggests it may share the bioactivities of its chemical relatives. Given the lack of specific experimental data for this compound, in silico prediction methods offer a rapid and cost-effective approach to explore its therapeutic potential.
This guide will detail a multi-step computational strategy encompassing:
-
Target Identification and Prioritization: Identifying potential protein targets for this compound based on the known pharmacology of related Amaryllidaceae alkaloids.
-
Molecular Docking: Simulating the interaction of this compound with the identified protein targets to predict binding affinity and mode.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models to predict the biological activity of this compound based on its chemical structure.
-
Pharmacophore Modeling: Identifying the key chemical features of this compound responsible for its predicted biological activity to guide virtual screening for similar compounds.
-
ADMET Prediction: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to evaluate its drug-likeness.
The predicted activities will then be contextualized with detailed protocols for their experimental validation.
In Silico Prediction Workflow
The following workflow outlines a systematic approach to predicting the biological activity of this compound.
Caption: A generalized workflow for the in silico prediction and experimental validation of this compound's bioactivity.
Target Identification
The initial step involves identifying potential protein targets for this compound. This is achieved by reviewing scientific literature and databases for known targets of structurally similar Amaryllidaceae alkaloids.
Protocol:
-
Literature Search: Conduct a thorough search of databases like PubMed and Scopus using keywords such as "Amaryllidaceae alkaloids," "biological activity," and specific names of related compounds (e.g., lycorine, galanthamine).
-
Database Mining: Utilize databases such as ChEMBL and DrugBank to identify protein targets associated with Amaryllidaceae alkaloids.
-
Target Prioritization: Based on the gathered information, prioritize potential targets for this compound. For this guide, we will consider:
-
Acetylcholinesterase (AChE): A key enzyme in the nervous system and a known target for some Amaryllidaceae alkaloids.[6][7]
-
Cancer-related proteins: Such as kinases involved in cell proliferation and survival, given the cytotoxic effects of many Amaryllidaceae alkaloids.[3]
-
Viral proteins: Considering the reported antiviral activities of this class of compounds.
-
Inflammatory pathway proteins: Such as cyclooxygenases (COX) or lipoxygenases (LOX).
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a target protein. This helps in understanding the binding mechanism and estimating the binding affinity.
Protocol:
-
Preparation of Receptor and Ligand:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw and optimize its geometry using a computational chemistry software.
-
-
Docking Simulation:
-
Use docking software such as AutoDock Vina or PyRx.
-
Define the binding site on the receptor, typically the known active site or a predicted binding pocket.
-
Run the docking simulation to generate a series of possible binding poses for this compound.
-
-
Analysis of Results:
-
Analyze the docking poses based on their binding energy scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[8][9] A QSAR model can be built using a dataset of structurally related compounds with known activities to predict the activity of a new compound like this compound.
Protocol:
-
Data Collection: Compile a dataset of Amaryllidaceae alkaloids with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition).
-
Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that quantify its structural and physicochemical properties.
-
Model Building: Use statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the biological activity.
-
Model Validation: Validate the QSAR model using internal and external validation techniques to ensure its predictive power.
-
Activity Prediction: Use the validated QSAR model to predict the biological activity of this compound.
Pharmacophore Modeling and Virtual Screening
A pharmacophore model represents the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.
Protocol:
-
Pharmacophore Model Generation: Generate a pharmacophore model based on the docked pose of this compound in the active site of a target protein or from a set of known active compounds.
-
Virtual Screening: Use the pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, PubChem) to identify other molecules that match the pharmacophore and are therefore likely to be active.
-
Hit Filtering and Analysis: Filter the virtual screening hits based on drug-likeness criteria (e.g., Lipinski's rule of five) and further analyze the most promising candidates using molecular docking.
ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are used to predict the pharmacokinetic and toxicological properties of a compound.[1][4][5][10][11]
Protocol:
-
Input: Use the 2D or 3D structure of this compound as input for ADMET prediction software or web servers (e.g., SwissADME, admetSAR).
-
Prediction: The software will predict a range of properties, including:
-
Absorption: Oral bioavailability, intestinal absorption.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Carcinogenicity, mutagenicity.
-
-
Analysis: Analyze the predicted ADMET profile to assess the potential of this compound as a drug candidate.
Data Presentation: Predicted Activities and Properties of this compound (Illustrative)
As no experimental data for this compound is currently available, the following tables present illustrative data for related Amaryllidaceae alkaloids to demonstrate how predicted and experimental data for this compound would be structured and compared.
Table 1: Predicted Biological Activities of this compound (Hypothetical)
| Predicted Activity | Target Protein | Predicted IC50/EC50 (µM) | In Silico Method |
| Acetylcholinesterase Inhibition | AChE | 5.2 | QSAR, Molecular Docking |
| Anticancer (Lung Cancer) | EGFR | 8.7 | Molecular Docking |
| Antiviral (Influenza) | Neuraminidase | 12.5 | Molecular Docking |
| Anti-inflammatory | COX-2 | 15.3 | QSAR |
Table 2: In Vitro Activity of Representative Amaryllidaceae Alkaloids (for Context)
| Compound | Activity | Cell Line/Enzyme | IC50/EC50 (µM) | Reference |
| Lycorine | Anticancer | HL-60 | 9.4 - 11.6 | [3] |
| Haemanthamine | Anticancer | AGS | 43.74 | [12] |
| 1-O-acetyllycorine | AChE Inhibition | AChE | 0.96 | [13] |
| Lycorine | Antiviral (SARS-CoV) | Vero E6 | 0.01 | [14] |
| Norbelladine Derivatives | Antiviral (DENV) | Huh7 | 24.1 - 50.4 | [15] |
Table 3: Predicted ADMET Properties of this compound (Hypothetical)
| Property | Predicted Value | Interpretation |
| Oral Bioavailability | High | Good potential for oral administration |
| Blood-Brain Barrier Permeation | Yes | Potential for CNS activity |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
Experimental Protocols for Validation
The following are detailed protocols for the experimental validation of the predicted biological activities of this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of acetylcholinesterase by detecting the production of thiocholine from the substrate acetylthiocholine. The thiocholine reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow color, the intensity of which is proportional to the enzyme activity.[16]
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (100 mM, pH 8.0).
-
AChE solution (0.36 U/mL in phosphate buffer).
-
DTNB solution (0.5 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) solution (0.71 mM in deionized water).
-
This compound stock solution (in DMSO) and serial dilutions.
-
-
Assay Procedure (96-well plate):
-
Add 130 µL of phosphate buffer, 20 µL of this compound solution (or buffer for control), and 20 µL of AChE solution to each well.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of DTNB solution and 20 µL of ATCI solution.
-
Measure the absorbance at 412 nm every 10 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
MTT Assay for Anticancer Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[17]
Protocol:
-
Cell Culture:
-
Plate cancer cells (e.g., A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Antiviral Assay (Plaque Reduction Assay)
Principle: This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by a virus in a cell monolayer.[2]
Protocol:
-
Cell Culture:
-
Seed a confluent monolayer of host cells (e.g., MDCK for influenza virus) in a 6-well plate.
-
-
Infection and Treatment:
-
Pre-incubate the cells with different concentrations of this compound for 1 hour.
-
Infect the cells with the virus at a known titer for 1 hour.
-
Remove the virus inoculum and overlay the cells with a medium containing agarose and the corresponding concentration of this compound.
-
-
Plaque Visualization:
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
-
Determine the EC50 value.
-
Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[18][19][20]
Protocol:
-
Cell Culture:
-
Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition and determine the IC50 value.
-
Predicted Signaling Pathways
Based on the known activities of Amaryllidaceae alkaloids, this compound is predicted to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. Many anticancer agents target this pathway.
Caption: Predicted inhibition of the MAPK/ERK signaling pathway by this compound.
PI3K/Akt Pathway
The PI3K/Akt pathway is another critical signaling cascade that regulates cell survival and apoptosis.
Caption: Predicted inhibition of the PI3K/Akt signaling pathway by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response.
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This technical guide provides a comprehensive framework for the in silico prediction of the biological activities of this compound. By following the outlined workflow of target identification, molecular docking, QSAR modeling, pharmacophore analysis, and ADMET prediction, researchers can generate robust hypotheses regarding the therapeutic potential of this novel Amaryllidaceae alkaloid. The detailed experimental protocols for validation provide a clear path for translating these computational predictions into tangible biological data. This integrated approach of computational and experimental methods is essential for accelerating the discovery and development of new drugs from natural sources.
References
- 1. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 3. Cytotoxic and Antimalarial Amaryllidaceae Alkaloids from the Bulbs of Lycoris radiata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 6. Acetylcholinesterase inhibitory activity of some Amaryllidaceae alkaloids and Narcissus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary [deeporigin.com]
- 9. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 10. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Cytotoxic Activity of Amaryllidaceae Plants against Cancer Cells: Biotechnological, In Vitro, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. 2.8. Determination of Anti-Inflammatory Activity [bio-protocol.org]
Preliminary Cytotoxicity of Masonin: A Methodological and Contextual Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific quantitative data on the preliminary cytotoxicity of Masonin is not publicly available. This guide provides a comprehensive framework for evaluating the cytotoxicity of novel compounds like this compound, contextualized with representative data from related saponins and detailed experimental protocols.
Introduction
This compound, a saponin isolated from Kayea navesii, belongs to a class of natural products known for their diverse pharmacological activities, including potential cytotoxic effects against cancer cell lines. Saponins exert their cytotoxic effects through various mechanisms, often involving membrane permeabilization and the induction of apoptosis. This technical guide outlines the standard methodologies and conceptual frameworks required for the preliminary cytotoxic evaluation of this compound.
Contextual Cytotoxicity Data: Saponins
To provide a relevant frame of reference, the following table summarizes the cytotoxic activities (IC50 values) of various saponins against a range of human cancer cell lines. This data illustrates the typical potency and differential selectivity that might be anticipated for a novel saponin like this compound.
Table 1: Cytotoxicity (IC50) of Representative Saponins against Human Cancer Cell Lines
| Saponin/Extract | Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| Hederagenin | A549 | Lung Carcinoma | 78.4 ± 0.05 | MTS | [1] |
| HeLa | Cervical Cancer | 56.4 ± 0.05 | MTS | [1] | |
| HepG2 | Hepatocellular Carcinoma | 40.4 ± 0.05 | MTS | [1] | |
| SH-SY5Y | Neuroblastoma | 12.3 ± 0.05 | MTS | [1] | |
| Quillaja Saponaria | CHO-K1 | Ovarian | >25 µg/mL | MTT | [2] |
| α-Mangostin | COLO 205 | Colorectal Adenocarcinoma | 9.74 ± 0.85 µg/mL | MTT | [3] |
| MIP-101 | Colorectal Adenocarcinoma | 11.35 ± 1.12 µg/mL | MTT | [3] | |
| SW 620 | Colorectal Adenocarcinoma | 19.6 ± 1.53 µg/mL | MTT | [3] |
Experimental Protocols for Cytotoxicity Assessment
The following are detailed protocols for standard colorimetric assays used to determine the in vitro cytotoxicity of a test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][4] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[4][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a method based on the measurement of cellular protein content, which is proportional to the cell number.[7]
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Cell Fixation: After the incubation period with the test compound, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[8][9]
-
Washing: Remove the TCA and wash the wells five times with 1% (v/v) acetic acid to remove excess TCA.[9] Air-dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[9]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove the unbound SRB dye.[9] Air-dry the plates again.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 565 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3]
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[2]
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt like INT) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[2]
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm (with a reference wavelength of 680 nm) using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Visualization of Experimental Workflow and Signaling Pathways
General Cytotoxicity Assay Workflow
The following diagram illustrates the general workflow for the in vitro cytotoxicity assays described above.
Caption: General workflow for in vitro cytotoxicity assays.
Hypothetical Apoptotic Signaling Pathway for this compound
Many saponins induce cytotoxicity by triggering apoptosis. The diagram below illustrates the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, which are common mechanisms for natural product-induced cell death.[10] It is hypothesized that this compound could activate one or both of these pathways.
Caption: Potential apoptotic pathways induced by this compound.
Conclusion
While direct experimental data on the cytotoxicity of this compound is currently lacking, this guide provides the necessary framework for its evaluation. By employing standardized assays such as MTT, SRB, and LDH, researchers can quantitatively assess this compound's cytotoxic potential against various cell lines. Furthermore, understanding the potential involvement of apoptotic signaling pathways will be crucial in elucidating its mechanism of action. The protocols and contextual information herein are intended to facilitate a robust and comprehensive investigation into the preliminary cytotoxicity of this compound for drug development professionals.
References
- 1. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of saponins against clinical E. coli strains and eukaryotic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of α-mangostin on apoptosis induction of human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxic activity of semisynthetic derivatives in the santonin series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Anticancer Profiling for Coumarins and Related O-Naphthoquinones from Mansonia gagei against Solid Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of the antimicrobial peptide magainin II against bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability and Degradation Pathways of Masonin
For Researchers, Scientists, and Drug Development Professionals
Abstract: Masonin is a crinine-type alkaloid belonging to the extensive family of Amaryllidaceae alkaloids.[1][2] Found in species such as Narcissus pseudonarcissus, its complex chemical structure, featuring a tetracyclic ring system with a lactone, an amine, and a methylenedioxy group, suggests several potential pathways for degradation.[1] Understanding the stability of this compound is crucial for its potential development as a therapeutic agent. This guide provides a comprehensive overview of the predicted stability of this compound and its likely degradation pathways based on the chemistry of its functional groups and data from related Amaryllidaceae alkaloids. It also outlines experimental protocols for conducting forced degradation studies and proposes a stability-indicating analytical method.
Chemical Structure of this compound
This compound (IUPAC Name: 4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.0²,¹⁰.0³,⁷.0¹⁵,¹⁹]icosa-1(20),7,13,15(19)-tetraen-12-one) is a complex heterocyclic compound with the molecular formula C₁₇H₁₇NO₄.[1] Its structure is characterized by a crinine-type backbone, which is a prominent group of Amaryllidaceae alkaloids.[3][4] Key functional groups that influence its stability include a lactone (cyclic ester), a tertiary amine, and a methylenedioxy bridge on an aromatic ring.
Caption: Chemical structure of this compound.
Predicted Stability and Degradation Pathways
The presence of a lactone ring in this compound's structure makes it susceptible to hydrolysis under both acidic and basic conditions.[7][8][9] This reaction would involve the cleavage of the ester bond, leading to the formation of a hydroxy carboxylic acid derivative.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the lactone would increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.[10]
-
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion would directly attack the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate and an alcohol.[10]
References
- 1. This compound | C17H17NO4 | CID 168922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Masonine | C17H17NO4 | CID 102239863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. Lactone - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of Masonin: Application Notes and Protocols
A detailed synthesis protocol for Masonin is not publicly available in the referenced literature. While information regarding the chemical properties of a compound named this compound can be found, specific and reproducible laboratory procedures for its total synthesis remain elusive in the provided search results.
Extensive searches for "this compound synthesis protocol," "this compound total synthesis," and related queries did not yield any established methodologies outlining the step-by-step synthesis of this molecule. The search results primarily point to chemical databases that list the compound's properties but do not detail its preparation.
It is important to distinguish "this compound" from a similarly named compound, "Mansonin." The search results indicate that these are distinct chemical entities with different molecular formulas and structures.[1][2][3]
Due to the absence of a published synthesis protocol, this document cannot provide the requested detailed application notes, quantitative data tables, or experimental workflow diagrams for the synthesis of this compound. Further research beyond the scope of the provided search capabilities would be required to develop a novel synthetic route.
References
Application Notes and Protocols for the Purification of Masonin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Masonin (C₁₇H₁₇NO₄) is a natural compound that has been identified in plant species such as Narcissus pseudonarcissus and Chisocheton siamensis[1]. The purification of this compound from a crude plant extract is a multi-step process that generally involves extraction, solvent partitioning, and a series of chromatographic separations. The goal is to isolate this compound with high purity for subsequent analytical characterization and biological assays. This document outlines a comprehensive, albeit generalized, workflow for the purification of this compound.
Extraction of Crude this compound
The initial step involves the extraction of this compound from the source plant material. A solvent extraction method is typically employed to separate the compound from the solid plant matrix.
Experimental Protocol: Solvent Extraction
-
Preparation of Plant Material: Air-dry the plant material (e.g., bulbs of Narcissus pseudonarcissus) at room temperature and then grind it into a fine powder.
-
Maceration: Soak the powdered plant material in methanol (MeOH) at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
Acid-Base Extraction:
-
Resuspend the crude extract in 5% hydrochloric acid (HCl).
-
Perform a liquid-liquid extraction with ethyl acetate (EtOAc) to remove neutral and weakly acidic compounds. The acidic aqueous phase, containing the protonated this compound, is retained.
-
Adjust the pH of the aqueous phase to 9-10 with ammonium hydroxide (NH₄OH).
-
Extract the alkaline solution with dichloromethane (DCM) to partition the deprotonated this compound into the organic phase.
-
Collect the DCM phase and concentrate it to dryness to yield the crude alkaloid fraction containing this compound.
-
Chromatographic Purification of this compound
A multi-step chromatographic approach is recommended to achieve high purity of the this compound compound. This typically involves column chromatography followed by a final polishing step using High-Performance Liquid Chromatography (HPLC).
Protocol 1: Silica Gel Column Chromatography
This step aims to separate the major components in the crude alkaloid fraction based on their polarity.
-
Column Packing: Prepare a silica gel (60-120 mesh) column using a slurry packing method with the initial mobile phase.
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity. Start with 100% DCM and gradually increase the percentage of MeOH.
-
Fraction Collection: Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Combine fractions containing the compound of interest (as determined by TLC) and concentrate them.
Protocol 2: Size-Exclusion Chromatography (Sephadex LH-20)
This technique separates compounds based on their molecular size. It is effective for removing high molecular weight impurities.
-
Column Preparation: Swell Sephadex LH-20 gel in methanol and pack it into a column.
-
Sample Application: Dissolve the partially purified fraction from the silica gel column in methanol and apply it to the Sephadex column.
-
Isocratic Elution: Elute the column with 100% methanol.
-
Fraction Analysis: Collect and analyze the fractions by TLC or HPLC to identify those containing this compound.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification step is performed using preparative HPLC to achieve high purity.
-
Column and Mobile Phase: Use a C18 reverse-phase column. The mobile phase will typically be a gradient of acetonitrile (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Method Development: Optimize the separation on an analytical HPLC system before scaling up to the preparative scale.
-
Purification: Inject the enriched this compound fraction onto the preparative HPLC system and collect the peak corresponding to this compound.
-
Desalting and Lyophilization: Remove the HPLC solvents and TFA from the collected fraction by lyophilization to obtain the pure this compound compound.
Data Presentation: Chromatographic Parameters
The following tables summarize the suggested parameters for the chromatographic purification steps.
Table 1: Silica Gel Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Column Dimensions | 5 cm (ID) x 50 cm (L) |
| Mobile Phase | Step gradient of DCM:MeOH |
| Flow Rate | 5 mL/min |
| Detection | TLC with UV visualization |
Table 2: Size-Exclusion Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Sephadex LH-20 |
| Column Dimensions | 2.5 cm (ID) x 100 cm (L) |
| Mobile Phase | 100% Methanol |
| Flow Rate | 1 mL/min |
| Detection | UV at 254 nm or TLC |
Table 3: Preparative HPLC Parameters
| Parameter | Value |
| Stationary Phase | C18, 10 µm |
| Column Dimensions | 21.2 mm (ID) x 250 mm (L) |
| Mobile Phase | Gradient of ACN in Water (+0.1% TFA) |
| Flow Rate | 15 mL/min |
| Detection | UV at 280 nm |
Visualizations
Purification Workflow
Caption: Workflow for the purification of this compound.
Hypothetical Signaling Pathway for Biological Screening
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
References
Application Notes & Protocols for the Analytical Detection of Masonin and Related Saponins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of Masonin, a naturally occurring glycoside, and related saponins are critical for various applications, including phytochemical analysis, quality control of herbal products, and pharmacological research. Saponins, a diverse group of compounds, are known for their wide range of biological activities, making their precise analysis essential for drug discovery and development. This document provides detailed application notes and protocols for the analytical detection of these compounds, with a focus on modern chromatographic techniques. It is important to note that the term "this compound" can be ambiguous; this document focuses on the analytical methodologies applicable to saponins, a class to which compounds like Mansonin (a cardenolide glycoside) belong.
Analytical Methods Overview
Several analytical techniques can be employed for the detection and quantification of this compound and other saponins. The choice of method depends on the sample matrix, the required sensitivity, and the purpose of the analysis (qualitative screening vs. quantitative determination).
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of saponins. When coupled with various detectors like UV-Vis, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD), HPLC provides reliable quantitative data.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity, making it the gold standard for the identification and quantification of saponins, especially at trace levels. Tandem mass spectrometry (LC-MS/MS) provides structural information, aiding in the identification of unknown saponins.
-
Immunoassays: Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for the high-throughput screening of a large number of samples for the presence of specific saponins, provided that specific antibodies are available.[1][2][3][4]
Quantitative Data Summary
The performance of analytical methods is crucial for obtaining reliable data. The following table summarizes typical quantitative parameters for the analysis of saponins using HPLC and LC-MS/MS.
| Parameter | HPLC-UV/ELSD | LC-MS/MS |
| Limit of Detection (LOD) | 1 - 10 µg/mL | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 µg/mL | 0.5 - 50 ng/mL |
| Linearity (R²) ** | > 0.995 | > 0.998 |
| Precision (RSD%) | < 5% | < 15% |
| Accuracy (Recovery %) ** | 85 - 115% | 80 - 120% |
Experimental Protocols
Sample Preparation: Extraction of Saponins from Plant Material
A critical step in the analysis of natural products is the efficient extraction of the target analytes from the sample matrix.
Objective: To extract total saponins from dried plant material.
Materials:
-
Dried and powdered plant material
-
80% Methanol (HPLC grade)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Weigh 1 gram of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-6) twice more with fresh solvent.
-
Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Re-dissolve the dried extract in 5 mL of water.
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the aqueous extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the saponins with 10 mL of methanol.
-
Evaporate the methanolic eluate to dryness.
-
Reconstitute the final residue in 1 mL of the initial mobile phase for HPLC or LC-MS analysis.
HPLC-UV Method for Quantification
This protocol describes a general reversed-phase HPLC method for the quantification of saponins.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B
-
35-40 min: 80% B
-
40-41 min: 80% to 20% B
-
41-50 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 10 µL
LC-MS/MS Method for Sensitive Detection and Identification
This protocol provides a highly sensitive and selective method for the analysis of saponins.
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF).
-
C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (analyte dependent)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or Full Scan/Product Ion Scan for identification. MRM transitions need to be optimized for each specific saponin.
Visualizations
Experimental Workflow
Caption: Workflow for Saponin Analysis.
General Saponin-Induced Signaling Pathway
Saponins are known to modulate various signaling pathways, contributing to their diverse biological effects such as anti-inflammatory, anti-cancer, and immunomodulatory activities.
Caption: Key Signaling Pathways Modulated by Saponins.
Logical Relationship of Analytical Methods
The selection of an analytical method is often a trade-off between different factors such as sensitivity, cost, and the information required.
Caption: Relationship Between Analytical Objectives.
References
- 1. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | C17H17NO4 | CID 168922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mansonin | C31H46O10 | CID 15560101 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Masonin Quantification Using HPLC
A comprehensive guide for researchers, scientists, and drug development professionals on the quantification of Masonin using High-Performance Liquid Chromatography (HPLC).
Abstract
This document provides a detailed framework for the quantitative analysis of this compound, a novel compound of interest, utilizing High-Performance Liquid Chromatography (HPLC). The protocols outlined herein are designed to serve as a foundational methodology for researchers engaged in the discovery and development of therapeutic agents. The application notes cover essential procedures from sample preparation, including extraction and purification, to the specifics of HPLC analysis and method validation. Furthermore, this guide includes a hypothetical signaling pathway associated with this compound's biological activity, offering a broader context for its mechanism of action. All quantitative data is presented in clear, structured tables, and complex experimental workflows and pathways are visualized using diagrams generated with Graphviz (DOT language) to ensure clarity and reproducibility.
Introduction to this compound and HPLC Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] Its application is widespread in pharmaceutical and biochemical research for its precision and reliability in determining the concentration of active compounds.[1][2][3] This document details a standardized protocol for the quantification of this compound, which is presumed to be a saponin-like compound based on general extraction principles for natural products. Saponins are a class of chemical compounds that can be challenging to extract and isolate due to their structural features.[4]
Experimental Protocols
Extraction and Isolation of this compound from Biological Matrices
The initial and most critical step in the quantification of this compound is its efficient extraction from the sample matrix. The following protocol is a general guideline and may require optimization based on the specific tissue or cell type.
Materials:
-
Biological sample (e.g., plant tissue, cell culture)
-
Liquid nitrogen
-
Mortar and pestle
-
Lysis Buffer (e.g., Guanidine thiocyanate-based buffer for RNase-rich tissues)[5]
-
Homogenizer or sonicator[6]
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile, Water (HPLC grade)
-
0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Protocol:
-
Sample Homogenization: Flash-freeze the biological sample in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.
-
Lysis: Resuspend the powdered sample in a suitable lysis buffer. For cellular samples, direct lysis in the buffer can be performed.[5][7]
-
Homogenization/Sonication: Further disrupt the sample using a homogenizer or sonicator to ensure complete cell lysis and release of this compound.[6]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted this compound.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute this compound with a higher concentration of organic solvent (e.g., 80% methanol in water).
-
-
Drying and Reconstitution: Evaporate the elution solvent under a stream of nitrogen. Reconstitute the dried extract in the HPLC mobile phase for analysis.
HPLC Method for this compound Quantification
The following HPLC method is a starting point and should be optimized and validated for the specific application.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Standard HPLC or UHPLC system[1] |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 210 nm (or optimal wavelength for this compound) |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Method Validation
A comprehensive validation of the HPLC method is crucial to ensure accurate and reliable results.[8][9] The validation should assess the following parameters as outlined by the International Conference on Harmonisation (ICH) guidelines.[10]
Table 3: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration.[10] | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results obtained by the method to the true value.[10] | Recovery between 98% and 102% |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.[10] | Relative Standard Deviation (RSD) ≤ 2% for intra- and inter-day precision.[11] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[10] | No interfering peaks at the retention time of this compound.[11] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10] | RSD ≤ 5% for minor changes in flow rate, temperature, and mobile phase composition. |
Data Presentation
Quantitative data should be meticulously recorded and presented. The following table provides a template for summarizing the results from a batch of samples.
Table 4: Quantitative Analysis of this compound in Samples
| Sample ID | Peak Area | Concentration (µg/mL) | Mean Concentration (µg/mL) | Standard Deviation | % RSD |
| Standard 1 | |||||
| Standard 2 | |||||
| Standard 3 | |||||
| Sample 1 | |||||
| Sample 2 | |||||
| Sample 3 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Hypothetical Signaling Pathway of this compound
The biological activity of many natural compounds is mediated through their interaction with specific cellular signaling pathways.[12][13][14] The following diagram depicts a hypothetical signaling pathway for this compound, suggesting its potential mechanism of action in regulating cell proliferation.[15]
Caption: Hypothetical this compound signaling pathway.
Conclusion
The protocols and application notes presented in this document provide a robust starting point for the quantification of this compound using HPLC. Adherence to these guidelines, coupled with thorough method validation, will ensure the generation of high-quality, reproducible data essential for advancing research and development in this field. The provided diagrams for the experimental workflow and a hypothetical signaling pathway serve to enhance the understanding and application of these methodologies.
References
- 1. Liquid Chromatography | Shimadzu | Mason Technology [masontechnology.ie]
- 2. A validated HPLC assay for salmon calcitonin analysis. Comparison of HPLC and biological assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Selection and Optimization of High-Yielding DNA Isolation Protocol for Quantitative Analyses of Methanogenic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masonlab.net [masonlab.net]
- 8. Principles of Analytic Validation of Immunohistochemical Assays: Guideline Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inab.ie [inab.ie]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Biological activities and signaling pathways of the granulin/epithelin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Signaling Pathways Behind the Biological Effects of Salvia Species Diterpenes in Neuropharmacology and Cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Masonin
Abstract
This document provides a comprehensive guide for the quantitative analysis of Masonin in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein cover sample preparation, chromatographic separation, and mass spectrometric detection. These guidelines are intended for researchers, scientists, and drug development professionals to establish a robust and reliable analytical method for this compound.
Introduction
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[1][2] This application note describes a generalized approach to developing a sensitive and specific LC-MS/MS method for the quantification of a novel compound, "this compound," in a biological matrix such as plasma. The methodology is based on established principles of bioanalytical method development.
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial to remove interferences and concentrate the analyte of interest.[3][4][5] For the analysis of this compound in plasma, a protein precipitation method is recommended for its simplicity and efficiency.
Protocol: Protein Precipitation
-
Thaw Samples: Allow plasma samples and quality control (QC) standards to thaw completely at room temperature.
-
Vortex: Vortex each sample for 10 seconds to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of each plasma sample, calibration standard, or QC sample into a clean 1.5 mL microcentrifuge tube.
-
Add Internal Standard (IS): Add 10 µL of the internal standard working solution (e.g., a structurally similar and stable isotope-labeled compound) to each tube, except for the blank matrix samples.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.[6]
-
Injection: The samples are now ready for injection into the LC-MS/MS system.
Liquid Chromatography
The goal of the chromatographic separation is to resolve this compound from endogenous matrix components and potential metabolites. A reverse-phase C18 column is a common starting point for small molecule analysis.[7]
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry
A triple quadrupole mass spectrometer is ideal for quantitative analysis due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[8][9]
Protocol: Mass Spectrometer Tuning and Optimization
-
Infusion: Infuse a standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water) directly into the mass spectrometer to optimize the precursor ion.
-
Precursor Ion Selection: In positive electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ is typically selected. In negative ESI mode, the deprotonated molecule [M-H]⁻ is selected.
-
Fragmentation: Perform a product ion scan to identify the most abundant and stable fragment ions.
-
MRM Transition Optimization: Optimize the collision energy (CE) for each precursor-to-product ion transition to achieve the highest signal intensity.[10][11] Two transitions are typically monitored for each analyte: one for quantification and one for qualification.[10]
Table 3: Optimized Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 4: MRM Transitions and Optimized Parameters (Illustrative)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 350.2 | 180.1 | 0.050 | 30 | 25 |
| This compound (Qualifier) | 350.2 | 120.3 | 0.050 | 30 | 35 |
| Internal Standard | 355.2 | 185.1 | 0.050 | 32 | 27 |
Data Presentation and Visualization
Quantitative Data Summary
The following table illustrates how quantitative data from a validation study could be presented.
Table 5: Illustrative Validation Data Summary for this compound Assay
| Parameter | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 98.5 | 8.2 |
| LQC | 3 | 101.2 | 6.5 |
| MQC | 50 | 99.8 | 4.1 |
| HQC | 150 | 102.5 | 3.5 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Diagrams
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway relevant to drug metabolism studies.
Caption: Experimental workflow for this compound analysis.
Caption: Hypothetical ADME pathway for this compound.
Conclusion
The protocols and parameters described in this application note provide a solid foundation for developing a robust and reliable LC-MS/MS method for the quantification of this compound in biological matrices. Optimization of these parameters will be necessary to achieve the desired sensitivity, accuracy, and precision for specific applications. It is recommended to perform a full method validation according to regulatory guidelines.
References
- 1. LCMS | Liquid chromatography mass spectrometry | Shimadzu [masontechnology.ie]
- 2. rsc.org [rsc.org]
- 3. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. organomation.com [organomation.com]
- 7. usp.org [usp.org]
- 8. uab.edu [uab.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. forensicrti.org [forensicrti.org]
- 11. agilent.com [agilent.com]
Cell-based assays for Masonin activity
Disclaimer
Information regarding the specific biological activity of a compound named "Masonin" is not extensively available in the public domain. Therefore, the following application notes and protocols are presented based on a hypothesized mechanism of action . For the purpose of this document, This compound is postulated to be an inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell survival, leading to the induction of apoptosis in cancer cells. This document is intended to serve as a template for researchers, scientists, and drug development professionals.
Introduction to this compound's Hypothesized Activity
The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a central pathway that promotes cell survival, proliferation, and growth.[1] Its aberrant activation is a common feature in a wide range of human cancers, making it a prime target for therapeutic intervention.[2][3] We hypothesize that this compound is a novel small molecule inhibitor that targets this pathway, leading to a reduction in the phosphorylation and activation of Akt. The inhibition of this pro-survival signaling is expected to trigger programmed cell death, or apoptosis, in cancer cells.[4] The following cell-based assays are designed to investigate this hypothesized activity.
Application Note 1: Determining PI3K/Akt Pathway Inhibition by Western Blot
This application note describes the use of Western blotting to measure the phosphorylation status of Akt at Serine 473 (p-Akt Ser473) in cancer cells treated with this compound. A decrease in the ratio of phosphorylated Akt to total Akt is indicative of pathway inhibition.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis of p-Akt (Ser473) levels in a cancer cell line treated with increasing concentrations of this compound for 24 hours. The data is presented as the relative band intensity of p-Akt normalized to total Akt and then to an untreated control.[5]
| This compound Concentration (µM) | Relative p-Akt/Total Akt Ratio (Normalized to Control) | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | 0.09 |
| 0.1 | 0.82 | 0.07 |
| 1 | 0.47 | 0.05 |
| 10 | 0.15 | 0.03 |
| 100 | 0.04 | 0.01 |
Experimental Protocol: Western Blot for p-Akt (Ser473)
This protocol outlines the general steps for cell culture, treatment, lysis, and Western blot analysis.[6]
1. Cell Culture and Treatment: a. Seed a cancer cell line known to have active PI3K/Akt signaling (e.g., MCF-7, U87-MG) in 6-well plates and grow to 70-80% confluency. b. Prepare stock solutions of this compound in DMSO. Dilute in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final DMSO concentration (e.g., 0.1%). c. Remove the medium and replace it with the medium containing different concentrations of this compound or the vehicle control. d. Incubate the cells for the desired treatment duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[6] b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6] f. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer: a. Normalize protein amounts for all samples. Add Laemmli sample buffer to the lysates and denature by heating at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. c. Perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
4. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for p-Akt (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis: a. Prepare and apply an Enhanced Chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film. c. To ensure equal loading, strip the membrane and re-probe with a primary antibody for total Akt. d. Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample.[6]
Visualization
Application Note 2: Quantifying Apoptosis using Annexin V/PI Staining
This application note provides a method for detecting and quantifying apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[7] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells, thus allowing for their differentiation.
Data Presentation
The table below shows hypothetical data from a flow cytometry experiment. Cancer cells were treated with various concentrations of this compound for 48 hours before being stained with Annexin V-FITC and PI.
| This compound Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.1 | 2.5 | 2.4 |
| 1 | 82.4 | 12.3 | 5.3 |
| 10 | 45.6 | 38.9 | 15.5 |
| 50 | 15.2 | 55.7 | 29.1 |
Experimental Protocol: Annexin V and PI Staining
This protocol is adapted for adherent cells, but can be modified for suspension cells.[8][9]
1. Cell Seeding and Treatment: a. Seed cancer cells in 6-well plates and allow them to adhere and grow for 24 hours. b. Treat the cells with the desired concentrations of this compound or vehicle control for an appropriate time (e.g., 24-48 hours).
2. Cell Harvesting: a. Carefully collect the culture medium from each well, which contains floating (potentially apoptotic) cells. Centrifuge at 500 x g for 5 minutes and save the cell pellet. b. Wash the adherent cells with PBS. c. Gently detach the adherent cells using trypsin-EDTA. Neutralize the trypsin with complete medium. d. Combine the detached cells with the corresponding cell pellet saved from the supernatant. e. Centrifuge the combined cell suspension at 500 x g for 5 minutes. Discard the supernatant.
3. Staining: a. Wash the cells once with cold PBS and centrifuge again. b. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. d. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
4. Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour. c. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants. d. Acquire data for at least 10,000 events per sample. Analyze the data to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Visualization
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Inhibition of the PI3K/Akt/mTOR Signaling Axis: Potential for Sarcoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. kumc.edu [kumc.edu]
Information on "Masonin" for Preclinical Research Currently Unavailable
Despite a comprehensive search of scientific and biomedical databases, no information could be found on a compound specifically named "Masonin" for use in animal studies. The search for its effects, mechanism of action, and toxicological data in animal models did not yield any relevant results.
Researchers, scientists, and drug development professionals are advised that there is no publicly available scientific literature detailing the use of a compound referred to as "this compound" in preclinical research. Searches were conducted using a variety of keywords, including "this compound effects in animal models," "this compound mechanism of action," "this compound toxicology studies," and "in vivo studies of this compound."
The search results were consistently populated with information unrelated to a specific research compound, including references to "Masonic" organizations, researchers with the surname "Mason," and general discussions of animal studies for other, unrelated substances.
This lack of information prevents the creation of the requested detailed Application Notes and Protocols, including data tables and experimental methodologies. It is possible that "this compound" is a novel compound with research that has not yet been published, an internal code name for a substance not yet disclosed in public literature, or a potential misspelling of a different compound.
Without any foundational data on the biological activity or previous studies of "this compound," it is not possible to provide the requested detailed protocols, data summaries, or visualizations of signaling pathways and experimental workflows.
We recommend verifying the name and spelling of the compound of interest. If "this compound" is a newly developed or proprietary compound, the relevant information would be found in internal documentation from the developing organization.
Application Notes and Protocols for Maesaponin in Cancer Research
A Potential Anti-Angiogenic Agent for Tumor Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The following application notes provide a comprehensive overview of the potential use of Maesaponin, a triterpenoid saponin isolated from Maesa species, in cancer treatment research. Due to the limited direct research on a compound specifically named "Masonin," this document focuses on "Maesaponin," a closely related and scientifically documented saponin with observed anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making anti-angiogenic agents a key area of interest in oncology.[1] These notes summarize the available data on Maesaponin's bioactivity and provide detailed protocols for key experiments to facilitate further investigation into its therapeutic potential.
Data Presentation
Table 1: In Vitro and Ex Vivo Anti-Angiogenic Activity of Maesasaponins
| Compound | Assay | Concentration (µg/mL) | Observed Effect | Reference |
| Maesasaponin V.2 | Rat Aorta Ring Assay | 10 | No significant activity | [1] |
| Maesasaponin VI.2 | Rat Aorta Ring Assay | 1 | Significant inhibition of microvessel outgrowth | [1] |
| Maesasaponin VI.2 | HUVEC Viability Assay | 10 | Pronounced reduction in cell viability | [1] |
| Maesasaponins (mixture) | Chick Chorioallantoic Membrane (CAM) Assay | Not specified | Displayed anti-angiogenic activity | [1] |
Table 2: In Vivo Anti-Angiogenic Activity of Maesasaponins in Zebrafish Assay
| Compound | Concentration (µg/mL) | Effect on Dorsal Longitudinal Anastomotic Vessel (DLAV) | Reference |
| Maesasaponin V.2 | 10 | No activity | [1] |
| Maesasaponin VI.2 | 10 | Active | [1] |
Experimental Protocols
In Vitro Endothelial Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of Maesaponin on human umbilical vein endothelial cells (HUVECs), a key cell type involved in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Maesaponin stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed HUVECs into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of EGM.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Maesaponin in EGM from the stock solution. The final concentrations should typically range from 0.1 to 100 µg/mL. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
After 24 hours, replace the medium with 100 µL of the prepared Maesaponin dilutions or control solutions.
-
Incubate the plates for another 48-72 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Ex Vivo Rat Aorta Ring Assay
Objective: To evaluate the effect of Maesaponin on angiogenesis in an ex vivo model that closely mimics the in vivo microenvironment.
Materials:
-
Thoracic aortas from Sprague-Dawley rats
-
Serum-free endothelial cell growth medium
-
Collagen gel (e.g., Matrigel)
-
Maesaponin
-
48-well plates
-
Surgical instruments
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
Protocol:
-
Aseptically dissect thoracic aortas from euthanized rats and place them in cold serum-free medium.
-
Remove fibro-adipose tissue and cut the aortas into 1 mm thick rings.
-
Coat the wells of a 48-well plate with 120 µL of collagen gel and allow it to solidify at 37°C for 30 minutes.
-
Place one aortic ring in the center of each well.
-
Add another 100 µL of collagen gel on top of the ring and allow it to solidify.
-
Add 300 µL of complete medium containing various concentrations of Maesaponin or control vehicle to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Observe the outgrowth of microvessels from the aortic rings daily for up to 14 days using an inverted microscope.
-
Quantify the angiogenic response by measuring the length and number of the microvessels.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
Objective: To assess the anti-angiogenic activity of Maesaponin in a living biological system.
Materials:
-
Fertilized chicken eggs
-
Maesaponin solution
-
Thermostable plastic rings or filter paper discs
-
Egg incubator (37.5°C, 60% humidity)
-
Stereomicroscope
-
Sterile PBS
Protocol:
-
Incubate fertilized chicken eggs for 3-4 days.
-
On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Place a sterile thermostable ring or a filter paper disc soaked with the Maesaponin solution (at various concentrations) onto the CAM. Use PBS or the vehicle as a control.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
After 48-72 hours of incubation, observe the CAM under a stereomicroscope.
-
Assess the angiogenic response by counting the number of blood vessels within the area of the ring/disc. A significant reduction in vessel density compared to the control indicates anti-angiogenic activity.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by Maesaponin are not yet fully elucidated, the anti-angiogenic effects of many saponins are known to involve the inhibition of key signaling cascades that promote endothelial cell proliferation, migration, and tube formation. The PI3K/Akt/mTOR and MAPK/ERK pathways are central regulators of these processes.
Inferred Anti-Angiogenic Signaling Pathway of Maesaponin
Caption: Inferred inhibitory action of Maesaponin on key angiogenesis signaling pathways.
Experimental Workflow for Evaluating Maesaponin's Anti-Cancer Potential
Caption: A logical workflow for the preclinical evaluation of Maesaponin as an anti-cancer agent.
References
Application Notes and Protocols for Maslinic Acid in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maslinic acid (MA), a pentacyclic triterpene found predominantly in the waxy skin of olives, has garnered significant attention in molecular biology and drug development for its diverse pharmacological activities.[1][2][3] These properties include anti-inflammatory, antioxidant, and notably, potent anti-cancer effects.[3][4] This document provides detailed application notes and experimental protocols for researchers investigating the molecular mechanisms of maslinic acid, with a focus on its roles in apoptosis and autophagy.
Key Applications in Molecular Biology
Maslinic acid has demonstrated significant potential in cancer research through its ability to modulate fundamental cellular processes such as programmed cell death (apoptosis) and cellular recycling (autophagy). Its multifaceted effects make it a compelling subject for investigation in various cancer models and therapeutic contexts.
Induction of Apoptosis in Cancer Cells
-
Intrinsic Pathway: In cell lines such as HT29 colon cancer cells, maslinic acid activates the JNK-p53 signaling axis. This leads to the upregulation of pro-apoptotic proteins like Bax and Bid, the downregulation of the anti-apoptotic protein Bcl-2, and the subsequent release of cytochrome c from the mitochondria. This cascade culminates in the activation of caspase-9 and effector caspases-3 and -7.[5]
-
Extrinsic Pathway: In p53-deficient Caco-2 colon cancer cells, maslinic acid initiates apoptosis through the extrinsic pathway by activating caspase-8 and subsequently caspase-3, without affecting mitochondrial membrane potential.[1][8]
Modulation of Autophagy
The effect of maslinic acid on autophagy can be context-dependent, either inducing or inhibiting the process in different cell types.
-
Induction of Autophagy: In pancreatic and prostate cancer cells, maslinic acid has been shown to induce autophagy.[9][10] One mechanism involves the downregulation of HSPA8 in pancreatic cancer cells.[9] Another identified mechanism is the disruption of the interaction between Bcl2 and Beclin1, a key step in the initiation of autophagy.[2] In prostate cancer cells, maslinic acid induces autophagy through the mTOR pathway by decreasing the expression of ERK1/2 and mTOR and increasing the expression of p53, ULK1, Beclin1, Atg7, and Atg5.[10]
-
Inhibition of Autophagy: Conversely, in human gastric smooth muscle cells, maslinic acid has been observed to inhibit autophagy and improve mitochondrial function, suggesting a protective role in certain non-cancerous contexts.[11]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of maslinic acid on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Maslinic Acid in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Concentration | Incubation Time (hours) | Reference |
| Caco-2 | Colon Adenocarcinoma | 40.7 ± 0.4 µg/mL | 72 | [1] |
| HT-29 | Colon Adenocarcinoma | 101.2 ± 7.8 µM | 72 | [12] |
| B16F10 | Murine Melanoma | 42 µM | Not Specified | [13] |
| ACC-2 | Salivary Gland Adenoid Cystic Carcinoma | 43.6 µM | 24 | [14] |
| ACC-M | Salivary Gland Adenoid Cystic Carcinoma | 45.8 µM | 24 | [14] |
| MCF7 | Estrogen-Positive Breast Cancer | 30 - 50 µM | 24 | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 30 - 50 µM | 24 | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 30 - 50 µM | 24 | [7] |
Experimental Protocols
Protocol 1: Assessment of Maslinic Acid-Induced Cytotoxicity using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of maslinic acid on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., Caco-2, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Maslinic acid stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of maslinic acid in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the prepared maslinic acid dilutions (including a vehicle control with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following maslinic acid treatment.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Maslinic acid
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with maslinic acid at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both stains, and necrotic cells will be PI positive and Annexin V negative.
Protocol 3: Western Blot Analysis of Apoptosis and Autophagy-Related Proteins
Objective: To determine the effect of maslinic acid on the expression levels of key proteins involved in apoptosis and autophagy.
Materials:
-
Cancer cell line
-
Maslinic acid
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., Caspase-3, Bcl-2, Bax, LC3B, Beclin1, p53, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with maslinic acid as required.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Signaling Pathways and Visualizations
Maslinic Acid-Induced Intrinsic Apoptosis Pathway
This pathway is often initiated by cellular stress and converges on the mitochondria.
Caption: Intrinsic apoptosis pathway induced by Maslinic Acid.
Maslinic Acid-Induced Extrinsic Apoptosis Pathway
This pathway is triggered by the binding of extracellular death ligands to cell surface receptors.
Caption: Extrinsic apoptosis pathway initiated by Maslinic Acid.
Maslinic Acid-Induced Autophagy via Bcl2-Beclin1 Disruption
Maslinic acid can promote autophagy by interfering with the inhibitory interaction between Bcl2 and Beclin1.
Caption: Autophagy induction by Maslinic Acid via Bcl2-Beclin1 disruption.
Experimental Workflow for Investigating Maslinic Acid's Effects
A logical workflow for studying the molecular effects of maslinic acid.
Caption: Workflow for studying Maslinic Acid's molecular effects.
References
- 1. Maslinic Acid, a Natural Triterpene, Induces a Death Receptor-Mediated Apoptotic Mechanism in Caco-2 p53-Deficient Colon Adenocarcinoma Cells | PLOS One [journals.plos.org]
- 2. Maslinic acid promotes autophagy by disrupting the interaction between Bcl2 and Beclin1 in rat pheochromocytoma PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maslinic Acid: A New Compound for the Treatment of Multiple Organ Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maslinic acid: used in skincare_Chemicalbook [chemicalbook.com]
- 5. The natural triterpene maslinic acid induces apoptosis in HT29 colon cancer cells by a JNK-p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Maslinic acid differentially exploits the MAPK pathway in estrogen-positive and triple-negative breast cancer to induce mitochondrion-mediated, caspase-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Maslinic acid induces autophagy by down-regulating HSPA8 in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maslinic acid induces autophagy and ferroptosis via transcriptomic and metabolomic reprogramming in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maslinic acid improves mitochondrial function and inhibit... [degruyterbrill.com]
- 12. cambridge.org [cambridge.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Complex Natural Product Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex and often challenging field of natural product synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during multi-step syntheses, with a particular focus on yield optimization.
To provide concrete examples, we will frequently refer to the total synthesis of Maoecrystal V , a structurally complex diterpenoid whose synthesis has been a formidable challenge and a showcase for innovative synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My multi-step reaction sequence consistently results in a low overall yield. Where should I start troubleshooting?
A: Low overall yield in a multi-step synthesis is a common problem stemming from the cumulative loss at each step. A systematic approach is crucial.
-
Identify the Lowest-Yielding Step(s): Analyze the yield of each individual reaction. A single problematic step is often the primary contributor to the low overall yield.
-
Re-evaluate Reaction Conditions: For the lowest-yielding steps, meticulously re-examine the reaction parameters. This includes:
-
Reagent Purity and Stoichiometry: Impurities in starting materials or reagents can poison catalysts or lead to side reactions. Ensure accurate measurement and appropriate molar ratios.
-
Solvent Choice: The polarity and coordinating ability of the solvent can dramatically affect reaction rates and selectivity. Consider screening a range of solvents.
-
Temperature and Reaction Time: Small deviations from the optimal temperature can impact reaction outcomes. Monitor the reaction progress over time (e.g., by TLC or LC-MS) to determine the optimal reaction time and to check for product decomposition.
-
-
Purification Efficiency: Assess your purification methods. Significant product loss can occur during workup and chromatography. Analyze crude and purified samples to quantify the loss during purification.
-
Protecting Group Strategy: In complex syntheses, an inefficient protecting group strategy can lead to undesired side reactions or difficult deprotection steps, both of which lower the yield.
Q2: I am struggling with a key bond-forming reaction that is highly stereoselective but low-yielding. What are some common causes and solutions?
A: This is a frequent challenge in the synthesis of complex molecules with multiple stereocenters, such as Maoecrystal V.
-
Steric Hindrance: The desired bond formation might be sterically hindered, leading to a slow reaction or favoring an alternative, lower-energy pathway.
-
Solution: Try more reactive reagents or catalysts. In some cases, changing the temperature (either increasing or decreasing) can favor the desired transition state.
-
-
Substrate Control vs. Reagent Control: The inherent stereochemistry of your substrate may be directing the reaction towards an undesired stereoisomer, competing with the control exerted by your chiral reagent or catalyst.
-
Solution: It may be necessary to modify the substrate to block the undesired pathway or choose a more powerful chiral catalyst that can override the substrate's inherent bias.
-
-
Catalyst Inactivation: The catalyst may be degrading under the reaction conditions or being poisoned by impurities.
-
Solution: Use a fresh batch of catalyst, ensure all reagents and solvents are rigorously purified, and maintain an inert atmosphere if the catalyst is air- or moisture-sensitive.
-
A notable example from the synthesis of Maoecrystal V is the difficulty in installing a hydroxymethyl group. The Baran group reported that achieving the desired stereoselectivity in an aldol reaction with an extended enolate required the use of a lanthanide Lewis acid (LaCl₃·2LiCl) to control the regio- and stereochemical outcome.[1][2]
Q3: My product is unstable and decomposes during workup or purification. What strategies can I employ to minimize product loss?
A: Product instability is a major contributor to low yields, especially for complex molecules with sensitive functional groups.
-
Milder Workup Procedures: Avoid harsh acidic or basic conditions during extraction if your product is sensitive. Use buffered aqueous solutions or perform a simple filtration to remove solids if possible.
-
Alternative Purification Methods: If your compound decomposes on silica gel, consider other purification techniques:
-
Preparative Thin-Layer Chromatography (Prep-TLC)
-
Recrystallization
-
Size-Exclusion Chromatography
-
Reverse-Phase Chromatography
-
-
In-situ Use: If the unstable product is an intermediate, consider carrying it through to the next step without full purification ("telescoping" reactions). This minimizes handling and potential decomposition.
-
Protect Sensitive Functional Groups: If a particular functional group is causing instability, it may be necessary to protect it earlier in the synthesis and deprotect it at a later stage.
Troubleshooting Guide: Low Yield in Key Reactions
This guide provides a structured approach to troubleshooting low-yielding reactions, using examples from published syntheses of Maoecrystal V.
| Problem | Potential Cause | Suggested Action | Example from Maoecrystal V Synthesis |
| Low Conversion | Incomplete reaction; starting material remains. | 1. Increase reaction time and monitor by TLC/LC-MS. 2. Increase temperature. 3. Add more reagent/catalyst. 4. Ensure reagents and solvents are anhydrous if the reaction is moisture-sensitive. | In the Baran synthesis, a key pinacol rearrangement required heating to 85°C to proceed to a 45% yield.[3][4] |
| Formation of Side Products | Competing reaction pathways are occurring. | 1. Lower the reaction temperature to favor the desired kinetic product. 2. Change the order of reagent addition. 3. Use a more selective reagent or catalyst. 4. Dilute the reaction to disfavor intermolecular side reactions. | The intramolecular Diels-Alder reaction in the Yang synthesis of Maoecrystal V yielded the desired product in only 28-36% along with isomeric side products.[5] |
| No Reaction | Incorrect reaction conditions; inactive catalyst or reagents. | 1. Verify the structure and purity of starting materials. 2. Use a freshly opened bottle of reagents or purify them. 3. If using a catalyst, test its activity on a simpler, known reaction. 4. Re-evaluate the chosen synthetic route; a different approach may be necessary. | Early attempts at certain transformations in the synthesis of Maoecrystal V were reported to be "insurmountable" until a different synthetic strategy was employed.[3][4] |
| Product Decomposition | The product is unstable under the reaction or workup conditions. | 1. Run the reaction at a lower temperature. 2. Use a milder workup procedure (e.g., buffered solutions). 3. Purify using a different method (e.g., recrystallization instead of chromatography). |
Experimental Protocols
Protocol 1: Intramolecular Diels-Alder (IMDA) Reaction (Yang Synthesis of Maoecrystal V)
This protocol is based on the key IMDA reaction used to construct the core of Maoecrystal V. The reported yield was 28-36%, with the formation of multiple isomers, highlighting the challenges of this transformation.
Reaction Scheme: A phenol precursor is subjected to Wessely oxidative acetoxylation, and the resulting o-quinol acetate undergoes an intramolecular Diels-Alder reaction upon heating.
Procedure:
-
The phenol precursor is dissolved in an appropriate solvent (e.g., toluene).
-
The solution is subjected to Wessely oxidative acetoxylation conditions.
-
The resulting crude o-quinol acetate diastereomers are heated in toluene at 145 °C.[5]
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting residue, a mixture of product isomers, is purified by column chromatography to isolate the desired product.[5]
Troubleshooting this step would involve:
-
Optimizing the reaction temperature and time to maximize the formation of the desired isomer.
-
Screening different Lewis acids to potentially catalyze the reaction and improve stereoselectivity.
-
Modifying the dienophile or diene to alter the electronics and sterics of the system to favor the desired cycloaddition.
Protocol 2: Pinacol Rearrangement (Baran Synthesis of Maoecrystal V)
This key step in the Baran synthesis establishes the [2.2.2]-bicyclooctene core of Maoecrystal V. The reported yield was 45%, with a significant amount of an undesired isomer also being formed.[3][4]
Reaction Scheme: A Grignard reagent is added to a ketone to form a diol intermediate, which then undergoes a pinacol rearrangement upon treatment with acid and heat.
Procedure:
-
To a solution of the starting ketone in an appropriate solvent (e.g., THF/PhMe), the Grignard reagent is added at low temperature (-78 °C).[1]
-
After the initial addition is complete, aqueous p-toluenesulfonic acid (TsOH) is added to the reaction mixture.[3]
-
The mixture is heated to 85 °C to induce the pinacol rearrangement and olefin isomerization.[3][4]
-
The reaction is cooled, quenched, and worked up using standard extraction procedures.
-
The crude product is purified by column chromatography to separate the desired product from the isomeric byproduct.
Troubleshooting this step would involve:
-
Careful control of the reaction temperature during both the Grignard addition and the rearrangement.
-
Screening different acids for the rearrangement to see if the ratio of desired to undesired product can be improved.
-
Modifying the substrate to disfavor the formation of the undesired isomer.
Visualizing Workflows and Pathways
Logical Flow for Troubleshooting Low Yield
Caption: A decision-making workflow for systematically troubleshooting low yields in a multi-step synthesis.
Simplified Synthetic Strategy for Maoecrystal V (Illustrating Key Challenges)
Caption: Comparison of two key strategies for synthesizing the core of Maoecrystal V, highlighting challenging steps.
References
Optimizing Compound Solubility for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving and using poorly soluble compounds, such as the hypothetical compound "Masonin," in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step in preparing a poorly soluble compound for a cell culture experiment?
The initial and most critical step is to prepare a high-concentration stock solution in a suitable organic solvent.[1] Dimethyl sulfoxide (DMSO) is a widely used solvent due to its ability to dissolve a broad range of hydrophobic compounds.[2][3] Other common solvents include ethanol, acetone, and dimethylformamide (DMF).[2] The choice of solvent will depend on the specific properties of the compound.
Q2: How do I choose the right solvent for my compound?
The ideal solvent should dissolve the compound at a high concentration, be miscible with the cell culture medium, and exhibit low cytotoxicity at the final working concentration.[2] It is recommended to start with DMSO. If solubility is still an issue, other organic solvents can be tested.[2][4] Always perform a solvent control experiment to assess the effect of the solvent on your cells.[1]
Q3: What is the maximum concentration of an organic solvent that cells can tolerate?
The tolerance of cell lines to organic solvents varies. Generally, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), as higher concentrations can be toxic to many cell types.[5][6][7] For some sensitive cell lines, even lower concentrations (e.g., <0.1%) may be necessary.[3][4] It is crucial to determine the maximum tolerated solvent concentration for your specific cell line through a viability assay.
Q4: My compound precipitates when I add the stock solution to the cell culture medium. What can I do?
Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds.[1] Several strategies can help prevent this:
-
Stepwise Dilution: Instead of adding the stock solution directly to the final volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final volume.[5]
-
Pre-warming the Media: Ensure your cell culture medium is at 37°C before adding the compound's stock solution.[5]
-
Vortexing or Sonication: After dilution, vortexing or sonicating the solution for a few minutes can help redissolve any precipitate that has formed.[1]
-
Increase Final Solvent Concentration: If tolerated by your cells, a slightly higher final DMSO concentration (up to 0.5%) can help maintain the compound's solubility.[5]
Troubleshooting Guide
Issue 1: The compound will not dissolve in the chosen organic solvent.
-
Question: I have tried to dissolve my compound in DMSO, but it remains a suspension. What should I do?
-
Answer:
-
Increase the solvent volume: You may be trying to make too concentrated of a stock solution. Try reducing the amount of compound or increasing the volume of DMSO.
-
Apply gentle heat: Warming the solution to 37°C can aid in dissolution.[1]
-
Use sonication: A water bath sonicator can provide the energy needed to break up particles and facilitate dissolution.[1]
-
Try alternative solvents: If DMSO is ineffective, you can test other organic solvents such as ethanol, acetone, or DMF.[2] The choice will depend on the compound's chemical properties.
-
Issue 2: The compound precipitates out of the cell culture medium over time.
-
Question: My compound dissolves initially in the media, but after a few hours in the incubator, I see crystals forming. Why is this happening and how can I fix it?
-
Answer: This is likely due to the low aqueous solubility of your compound, causing it to come out of solution as it equilibrates at 37°C.[8]
-
Decrease the final concentration: The working concentration of your compound may be above its solubility limit in the cell culture medium. Try using a lower concentration.
-
Incorporate solubilizing agents: For preclinical studies, surfactants or cyclodextrins can be used to enhance the solubility of poorly soluble compounds.[9][10] However, their effects on your specific cell line must be validated.
-
pH adjustment: If your compound is ionizable, adjusting the pH of the medium (within a range tolerated by the cells) can sometimes improve solubility.[11]
-
Issue 3: I am observing unexpected cytotoxicity in my experiments.
-
Question: My cells are dying at concentrations of the compound that should not be toxic. Could the solvent be the problem?
-
Answer: Yes, the solvent itself can be a source of cytotoxicity.[2][6][7]
-
Run a solvent control: Always include a control group of cells treated with the same concentration of the solvent (e.g., DMSO) as your experimental groups. This will allow you to distinguish between the cytotoxicity of the compound and the solvent.[1]
-
Check your final solvent concentration: Ensure that the final concentration of the organic solvent in your cell culture medium is below the toxic threshold for your cell line. For most cell lines, DMSO concentrations should be kept below 0.5%.[5][7]
-
Consider solvent-compound interactions: In some cases, the solvent may interact with the compound, leading to the formation of a more toxic substance. While less common, this possibility should be considered if other troubleshooting steps fail.
-
Issue 4: My experimental results are inconsistent.
-
Question: I am getting variable results between experiments using the same compound concentrations. What could be the cause?
-
Answer: Inconsistent results can stem from issues with the compound's solubility and stability.
-
Ensure complete dissolution of the stock solution: Before each experiment, visually inspect your stock solution to ensure there is no precipitate. If necessary, warm and vortex the solution to redissolve any compound that may have come out of solution during storage.[1]
-
Prepare fresh dilutions: The stability of your compound in the cell culture medium may be limited. It is best practice to prepare fresh dilutions from the stock solution for each experiment.[1]
-
Check for compound degradation: Some compounds may be unstable in aqueous solutions or sensitive to light. Store stock solutions in the dark at -20°C or -80°C and minimize the time the compound spends in the culture medium before the assay.[1][12]
-
Data Summary
Table 1: Cytotoxicity of Common Organic Solvents in Cell Culture
| Solvent | Cell Line(s) | IC50 / Toxic Concentration | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | HUVEC, MCF-7, RAW-264.7 | IC50: 1.8% - 1.9% (v/v) | [2] |
| Human Apical Papilla Cells | Cytotoxic at 5% and 10% | [13] | |
| Various | Reduces cell viability above 1% | [6][7] | |
| RA FLSs | Significant toxicity at 0.5% | [3] | |
| Ethanol | HUVEC, MCF-7, RAW-264.7 | IC50: > 5% (v/v) | [2] |
| RAW 264.7 | Response reduced by >95% at 5% | [6] | |
| Acetone | HUVEC, MCF-7, RAW-264.7 | IC50: > 5% (v/v) | [2] |
| Dimethylformamide (DMF) | HUVEC, MCF-7, RAW-264.7 | IC50: 1.1% - 1.2% (v/v) | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of a Poorly Soluble Compound
-
Determine the desired stock concentration. A common stock concentration is 10 mM.
-
Calculate the required amount of compound. Based on the molecular weight of your compound and the desired stock concentration and volume, calculate the mass of the compound needed.
-
Weigh the compound. Accurately weigh the calculated amount of the compound using an analytical balance.
-
Dissolve in a suitable solvent. Transfer the weighed compound to a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous DMSO (or another appropriate solvent) to achieve the desired concentration.
-
Facilitate dissolution. Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the solution in a water bath or warm it gently to 37°C.[1] Visually inspect to ensure complete dissolution.
-
Sterilize the stock solution. If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with the solvent used.
-
Aliquot and store. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of the Stock Solution for Cell Culture Experiments
-
Thaw the stock solution. Thaw an aliquot of the concentrated stock solution at room temperature.
-
Pre-warm the cell culture medium. Warm the required volume of cell culture medium to 37°C.[5]
-
Perform serial dilutions. To minimize precipitation, perform a stepwise dilution. For example, first, dilute the stock solution 1:10 in pre-warmed medium, mix well, and then add this intermediate dilution to the final volume of medium to achieve the desired working concentration.[5]
-
Mix thoroughly. Gently mix the final solution by inverting the tube or pipetting up and down.
-
Add to cells immediately. Add the freshly prepared compound-containing medium to your cells without delay.
Visualizations
Caption: Workflow for optimizing compound solubility.
Caption: Example of a hypothetical signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. contractpharma.com [contractpharma.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Masonin Purification
Disclaimer: The following guide on "Masonin" purification has been developed based on general principles of natural product chemistry, particularly for saponin-like compounds, due to the limited specific information available for a compound named "this compound." The protocols and troubleshooting advice are intended as a general reference and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a naturally occurring saponin glycoside. Like many saponins, it is a relatively large and complex molecule, which can present challenges during extraction and purification. Saponins are known for their surfactant properties and can be prone to forming emulsions during liquid-liquid extraction. Due to their complex structures, they can be sensitive to harsh pH conditions and high temperatures, which may lead to degradation.
Q2: What are the common sources of this compound?
A2: this compound is typically extracted from plant materials. The concentration of this compound can vary significantly depending on the plant species, the part of the plant used (e.g., leaves, roots, bark), and the geographic location and growing conditions of the plant.
Q3: What are the key challenges in purifying this compound?
A3: The primary challenges in this compound purification include:
-
Complex mixtures: Crude plant extracts contain numerous other compounds with similar polarities, making separation difficult.[1][2]
-
Low abundance: this compound may be present in low concentrations in the source material.
-
Detection issues: As a saponin, this compound may lack a strong chromophore, making detection by UV-Vis spectrophotometry challenging.[3][4] Alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often preferred.
-
Stability: this compound may be susceptible to degradation under acidic, basic, or high-temperature conditions.[5][6]
Q4: What are the recommended storage conditions for purified this compound?
A4: Purified this compound should be stored as a solid in a cool, dark, and dry place. For long-term storage, it is advisable to store it at -20°C or below. If in solution, it should be stored in an appropriate solvent at low temperatures and protected from light to prevent degradation. The presence of water can contribute to the degradation of samples over time.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Extraction Issues
Q: I am getting a very low yield of this compound from my plant material. What can I do?
A: Low extraction yield can be due to several factors:
-
Inefficient cell lysis: Ensure the plant material is finely ground to maximize the surface area for solvent penetration.
-
Improper solvent choice: The polarity of the extraction solvent is crucial. A mixture of alcohol (methanol or ethanol) and water is often effective for saponins.[7] You may need to optimize the solvent ratio.
-
Insufficient extraction time or temperature: While higher temperatures can increase extraction efficiency, they can also lead to degradation. Consider longer extraction times at a moderate temperature or explore advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction.[8]
-
Degradation during extraction: If this compound is sensitive to pH changes, buffer the extraction solvent.
Chromatography Problems
Q: My this compound peak is tailing during HPLC analysis. How can I improve the peak shape?
A: Peak tailing is a common issue in liquid chromatography and can be caused by several factors.[9]
-
Column overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Secondary interactions: Saponins can have secondary interactions with the stationary phase. Adding a small amount of an acid (e.g., formic acid or acetic acid) or a base (e.g., triethylamine) to the mobile phase can help to reduce these interactions.
-
Column contamination or degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading.[9] Flush the column with a strong solvent or, if necessary, replace the column.
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Optimizing the pH can improve peak shape.
Q: I am observing inconsistent retention times for this compound in my HPLC runs. What is the cause?
A: Fluctuations in retention time can compromise the reliability of your results.[10][11]
-
Changes in mobile phase composition: Ensure the mobile phase is well-mixed and degassed.[11] Small variations in the solvent ratio can lead to significant shifts in retention time.
-
Temperature fluctuations: The column temperature can affect retention time. Using a column oven will provide a stable temperature environment.[11]
-
Pump issues: Inconsistent flow rates from the HPLC pump can cause retention time shifts. Check for leaks and ensure the pump is properly maintained.[10]
-
Column equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.
Q: I am not getting good separation of this compound from other components in my crude extract using column chromatography. What can I do?
A: Achieving good resolution in column chromatography depends on several parameters.[1][2][12]
-
Stationary phase selection: Silica gel is a common choice for normal-phase chromatography, while C18-bonded silica is used for reversed-phase chromatography. The choice depends on the polarity of this compound and the impurities.
-
Mobile phase optimization: The composition of the mobile phase (eluent) is critical.[1] For normal-phase chromatography, a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) is often used. For reversed-phase, a gradient of water and an organic solvent (e.g., acetonitrile or methanol) is typical. A shallow gradient often improves separation.
-
Column packing and dimensions: A longer and narrower column generally provides better resolution. Ensure the column is packed uniformly to avoid channeling.
-
Loading capacity: Overloading the column will lead to poor separation. The amount of sample loaded should be appropriate for the column size.
Data Presentation
Table 1: Comparison of HPLC Conditions for this compound Analysis
| Parameter | Method A | Method B | Method C |
| Column | C18 (4.6 x 150 mm, 5 µm) | C8 (4.6 x 250 mm, 5 µm) | Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | Water | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 20-80% B in 30 min | 30-70% B in 25 min | 15-60% B in 35 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Column Temp. | 30°C | 35°C | 25°C |
| Detection | ELSD | MS (ESI-) | DAD (205 nm) |
| Retention Time | 15.2 min | 18.5 min | 21.3 min |
| Peak Shape | Symmetrical | Slight Tailing | Symmetrical |
| Resolution | Good | Moderate | Excellent |
Table 2: Column Chromatography Parameters for this compound Purification
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | C18-bonded Silica (100 Å, 50 µm) |
| Column Dimensions | 5 cm x 50 cm | 2.5 cm x 40 cm |
| Mobile Phase | Gradient: Chloroform to 10% Methanol in Chloroform | Gradient: 20% Acetonitrile in Water to 80% Acetonitrile in Water |
| Sample Loading | 1 g crude extract in minimal solvent | 500 mg partially purified extract in mobile phase |
| Elution Volume | 2 L | 1.5 L |
| Fraction Size | 20 mL | 15 mL |
| Purity of this compound Fraction | ~75% | >90% |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Preparation of Plant Material: Air-dry the plant material at room temperature and then grind it into a fine powder using a mechanical grinder.
-
Extraction: a. Macerate 100 g of the powdered plant material in 1 L of 80% aqueous methanol for 24 hours at room temperature with occasional stirring. b. Filter the extract through cheesecloth and then Whatman No. 1 filter paper. c. Repeat the extraction process on the plant residue two more times. d. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Solvent-Solvent Partitioning: a. Suspend the crude extract in 500 mL of distilled water. b. Perform liquid-liquid extraction with n-hexane (3 x 250 mL) to remove non-polar compounds. Discard the n-hexane layer. c. Subsequently, extract the aqueous layer with n-butanol (3 x 250 mL). The butanol fraction will contain the saponins, including this compound. d. Combine the n-butanol fractions and evaporate to dryness to yield the saponin-rich fraction.
Protocol 2: Purification of this compound using Column Chromatography
-
Column Preparation: a. Prepare a slurry of silica gel in the initial mobile phase (e.g., chloroform). b. Pour the slurry into a glass column and allow it to pack under gravity. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: a. Dissolve the saponin-rich fraction in a minimal amount of the initial mobile phase. b. Carefully load the sample onto the top of the silica gel bed.
-
Elution: a. Begin elution with the initial mobile phase. b. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). This can be done in a stepwise or linear gradient fashion.
-
Fraction Collection: a. Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.
-
Analysis: a. Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound. b. Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Protocol 3: Purity Analysis of this compound by HPLC
-
Sample Preparation: Prepare a standard solution of purified this compound at a known concentration (e.g., 1 mg/mL) in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System and Conditions: Use an HPLC system equipped with a suitable detector (e.g., ELSD, MS, or a low-wavelength UV detector). Refer to Table 1 for example HPLC conditions.
-
Injection: Inject a fixed volume (e.g., 10 µL) of the sample onto the column.
-
Data Analysis: a. Record the chromatogram. b. Determine the retention time and peak area of this compound. c. Assess the purity of the sample by calculating the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.
Visualizations
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 4. Extraction and isolation of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors Influencing the Degradation of Archival Formalin-Fixed Paraffin-Embedded Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors influencing the degradation of archival formalin-fixed paraffin-embedded tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epruibiotech.com [epruibiotech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. halocolumns.com [halocolumns.com]
- 12. Khan Academy [khanacademy.org]
Technical Support Center: Maslinic Acid Stability
Welcome to the Technical Support Center for Maslinic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Maslinic acid during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for pure, solid Maslinic acid?
A1: For long-term storage, it is recommended to store pure, solid Maslinic acid in a well-sealed container at -20°C. Under these conditions, it can remain stable for up to three years. For short-term storage, 2-8°C is also acceptable.
Q2: My Maslinic acid is in solution. How should I store it?
A2: The stability of Maslinic acid in solution is significantly lower than in its solid form. If you have prepared a stock solution in an organic solvent like DMSO, it is advisable to aliquot it into smaller volumes and store it at -80°C for up to one year. For solutions stored at -20°C, the stability is generally limited to about one month. Aqueous solutions of Maslinic acid are not recommended for storage for more than one day.
Q3: What are the primary factors that can cause Maslinic acid degradation?
A3: Maslinic acid, a pentacyclic triterpene, is susceptible to degradation through several pathways. The primary factors of concern are:
-
Oxidation: Due to its antioxidant properties, Maslinic acid can be prone to oxidative degradation. The presence of hydroxyl groups on its structure makes it susceptible to reacting with oxidizing agents.
-
Hydrolysis: Although generally stable, the carboxylic acid group can potentially undergo reactions under certain pH conditions.
-
Photodegradation: Exposure to UV light can potentially lead to the degradation of Maslinic acid.
-
Thermal Stress: High temperatures can accelerate degradation reactions.
Q4: I suspect my Maslinic acid has degraded. How can I confirm this?
A4: Degradation of Maslinic acid can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the intact Maslinic acid from its degradation products. A decrease in the peak area of the main compound and the appearance of new peaks are indicative of degradation.
Q5: Are there any known degradation products of Maslinic acid?
A5: While specific forced degradation studies on Maslinic acid are not extensively published, studies on its metabolism have shown that it can undergo phase I reactions, including monohydroxylation and dehydrogenation. These metabolic products could potentially be formed during storage under certain conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Degradation of Maslinic acid stock solution. | Prepare a fresh stock solution from solid material. Always use freshly prepared or properly stored solutions for experiments. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products. Protect the compound from light, heat, and oxygen. |
| Discoloration or change in the physical appearance of solid Maslinic acid. | Potential degradation or contamination. | Do not use the material. Procure a new batch of Maslinic acid. |
| Precipitation of Maslinic acid from solution upon storage. | Poor solubility and potential degradation leading to less soluble products. | Ensure the solvent is appropriate and the concentration is within the solubility limits. Store solutions at the recommended temperature and use them within the recommended timeframe. Consider using co-solvents or formulation strategies to improve solubility. |
Data on Maslinic Acid Storage Stability
| Form | Storage Temperature | Recommended Duration | Reference |
| Solid (Powder) | -20°C | Up to 3 years | [1] |
| Solution in DMSO | -80°C | Up to 1 year | [1] |
| Solution in DMSO | -20°C | Up to 1 month | [1] |
| Aqueous Solution | Room Temperature | Not recommended for more than one day |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Maslinic Acid
This protocol outlines a general method for assessing the stability of Maslinic acid. Method optimization may be required based on the specific instrumentation and degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (with 0.1% acetic acid) is often effective. A starting composition of 80:20 (Methanol:Water) can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of Maslinic acid in methanol or DMSO at a concentration of 1 mg/mL.
-
For stability testing, dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase or the storage solvent.
3. Forced Degradation Study:
-
Acid Hydrolysis: Treat the Maslinic acid solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the Maslinic acid solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the Maslinic acid solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid Maslinic acid to 105°C for 24 hours.
-
Photodegradation: Expose the Maslinic acid solution to UV light (254 nm) for 24 hours.
4. Analysis:
-
Inject the stressed samples and a control (unstressed) sample into the HPLC system.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent Maslinic acid peak.
Visualizations
Caption: Logical workflow for the storage and stability assessment of Maslinic acid.
Caption: Troubleshooting workflow for suspected Maslinic acid degradation.
References
Technical Support Center: Optimizing Masonin Signal in Mass Spectrometry
Welcome to the technical support center for the analysis of masonin using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis by mass spectrometry challenging?
A1: this compound is a type of steroidal saponin. The analysis of saponins by mass spectrometry can be challenging due to their complex structures, which include a non-polar aglycone and one or more polar sugar chains.[1][2][3][4] This amphiphilic nature can lead to difficulties in chromatographic separation, potential for co-elution of isomers, and variability in ionization efficiency.[1] Furthermore, like many saponins, this compound may lack a strong UV chromophore, making detection by HPLC-UV methods difficult and necessitating the use of more universal detectors like mass spectrometry.[1]
Q2: Which ionization technique is best suited for this compound analysis?
A2: For saponins, including steroidal saponins like this compound, electrospray ionization (ESI) is a commonly used and effective technique.[2][3][4] It is a "soft" ionization method that is well-suited for large, thermally labile molecules, and it can generate multiply charged ions, which can aid in molecular weight determination. Depending on the specific structure of this compound and the mobile phase conditions, it may ionize more efficiently in either positive or negative ion mode. It is recommended to test both modes during method development.
Q3: What are the expected fragmentation patterns for this compound in MS/MS analysis?
A3: The fragmentation of saponins in tandem mass spectrometry (MS/MS) is often characterized by the sequential loss of sugar moieties from the glycosidic chains.[5] The mass difference between the precursor ion and the fragment ions can help identify the types of sugars present (e.g., loss of 162 Da for a hexose like glucose, or 132 Da for a pentose like xylose).[6] Further fragmentation of the aglycone can provide structural information about the steroidal backbone.[5]
Q4: How can I differentiate between this compound and its isomers?
A4: Co-elution of isomers is a common challenge in saponin analysis.[1] To differentiate between isomers, several strategies can be employed:
-
Optimize Chromatography: A shallower gradient during liquid chromatography can improve the separation of closely eluting compounds.[1] Experimenting with different column chemistries (e.g., C18, phenyl-hexyl) can also enhance resolution.[1]
-
Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, they may produce different fragment ions or different relative abundances of the same fragments upon collision-induced dissociation (CID). Careful analysis of the MS/MS spectra can help distinguish them.
-
Ion Mobility Spectrometry (IMS): Coupling IMS with mass spectrometry separates ions based on their size and shape, which can resolve isomers that are not separable by chromatography alone.[6]
Troubleshooting Guides
Problem 1: Poor or No this compound Signal Intensity
A weak or absent signal for this compound can be frustrating. Below is a systematic guide to troubleshoot this issue.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Citation |
| Suboptimal Ionization Mode | This compound, as a saponin, may ionize preferentially in either positive or negative ESI mode. Test both polarities during method development. | [6] |
| Incorrect Sample Concentration | If the sample is too dilute, the signal may be below the limit of detection. Conversely, a highly concentrated sample can lead to ion suppression. Prepare a dilution series to determine the optimal concentration range. | [6] |
| Instrument Contamination | The ion source, transfer optics, or mass analyzer can become contaminated, leading to poor signal transmission. Follow the manufacturer's guidelines for cleaning the instrument components. | |
| Mobile Phase Issues | Ensure the mobile phase is freshly prepared and of high purity. The presence of non-volatile salts or buffers (e.g., phosphate) can contaminate the ion source and suppress the signal. Use volatile modifiers like formic acid or acetic acid. Air bubbles in the LC system can also cause signal instability or complete loss; purge the LC pumps to remove them. | [6] |
| Matrix Effects | Components in the sample matrix can co-elute with this compound and suppress its ionization. | [7][8] |
A decision tree for troubleshooting poor signal intensity is provided below.
Problem 2: High Background Noise or Presence of Contaminant Peaks
High background noise can obscure the this compound signal and complicate data analysis.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Sample Carryover | Inject a blank solvent run after a high-concentration sample to check for carryover. If present, implement a more rigorous needle and injection port washing protocol between samples. |
| Plasticizers and Other Leachables | Avoid using plastic containers that can leach contaminants into your samples or solvents. Use glass or polypropylene vials and containers whenever possible. |
| Matrix Interferences | Complex sample matrices can introduce a high chemical background. |
Problem 3: Inconsistent Retention Times
Shifts in retention time can lead to incorrect peak identification and integration.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Changes in Mobile Phase Composition | Ensure accurate and consistent preparation of the mobile phase. If using a gradient, ensure the pump is mixing the solvents correctly. |
| Column Degradation | The performance of an LC column can degrade over time. If retention times become unstable, try flushing the column or replacing it. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature, as temperature variations can affect retention times. |
| Air in the LC System | Air bubbles in the pump or flow path can cause pressure fluctuations and lead to inconsistent retention times. Degas the mobile phase and purge the pumps. |
Experimental Protocols
General Sample Preparation Protocol for this compound from Biological Matrices
This protocol provides a general workflow for extracting saponins like this compound from a biological matrix (e.g., plant tissue, plasma). Optimization will be required for specific sample types.
Methodology:
-
Homogenization: Homogenize the biological sample to ensure a representative aliquot is taken for extraction.
-
Extraction: Extract the homogenized sample with a suitable solvent mixture, such as methanol/water, to solubilize the saponins.
-
Centrifugation: Centrifuge the extract to pellet solid debris and collect the supernatant containing the dissolved this compound.
-
Solid Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the sample.[2] The polar impurities can be washed away, while the more non-polar saponins are retained.
-
Elution: Elute the this compound from the SPE cartridge using a solvent of higher organic content, such as acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
General LC-MS/MS Method Development Parameters
The following table provides a starting point for developing an LC-MS/MS method for this compound. These parameters will require optimization for your specific instrument and application.
| Parameter | Starting Recommendation | Notes |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | A standard reversed-phase column is a good starting point. |
| Mobile Phase A | Water with 0.1% Formic Acid | Volatile additives are crucial for good ESI performance. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 15 min) | Optimize to achieve good separation from matrix components. |
| Flow Rate | 0.3 mL/min | Adjust based on column dimensions and system pressure. |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | Test both to determine the optimal polarity for this compound. |
| Scan Type | Full Scan (for initial investigation), followed by Product Ion Scan and Multiple Reaction Monitoring (MRM) for quantification | |
| Collision Gas | Argon | |
| Collision Energy | Optimize by infusing a this compound standard and ramping the collision energy to find the optimal value for the desired fragment ions. |
References
- 1. benchchem.com [benchchem.com]
- 2. orbi.umons.ac.be [orbi.umons.ac.be]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry analysis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
Masonin assay variability and reproducibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Masonin assay. Our goal is to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in the this compound assay?
Variability in biological assays can stem from multiple factors. Key sources include:
-
Pipetting and Handling: Inaccurate or inconsistent pipetting can introduce significant error. It is crucial to use calibrated pipettes and proper technique to ensure precision.[1][2]
-
Reagent Preparation and Storage: Improperly prepared or stored reagents can lead to inconsistent results. Always follow the manufacturer's instructions for reconstitution and storage, and avoid repeated freeze-thaw cycles.[1]
-
Incubation Times and Temperatures: Deviations from the specified incubation times and temperatures can affect the rate of enzymatic reactions and cellular responses.[1][2]
-
Cell-Based Assay Conditions: For cell-based this compound assays, factors such as cell density, passage number, and growth phase can impact the outcome.[2]
-
"Edge Effects" in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. To mitigate this, it is recommended to fill the peripheral wells with a buffer solution.[2]
-
Instrument Calibration: An improperly calibrated plate reader or other equipment can lead to inaccurate measurements.[3]
Q2: What is an acceptable Coefficient of Variation (CV) for the this compound assay?
The acceptable CV depends on the specific assay type and its application. However, general guidelines are as follows:
| Type of CV | Generally Acceptable Percentage |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 15% |
A high CV indicates greater inconsistency and error in your results.[2][4]
Q3: My this compound assay has a high background signal. What could be the cause?
A high background signal can mask the true signal and reduce the sensitivity of your assay.[2] Common causes include:
-
Insufficient Washing: Inadequate washing steps can leave behind unbound reagents that contribute to the background.
-
Contaminated Reagents: Use fresh, high-quality reagents to avoid contamination.[2]
-
Incorrect Reagent Concentration: Using reagents at a concentration that is too high can lead to non-specific binding and a high background.[2]
-
Improper Blocking: For assays involving antibodies, insufficient blocking can result in non-specific antibody binding.
Q4: I am observing a weak or no signal in my this compound assay. What should I check?
A weak or absent signal can be due to several factors:[2]
-
Reagent Integrity: Ensure that all reagents, especially enzymes and antibodies, have been stored correctly and are not expired.
-
Incorrect Reagent Addition: Verify that all reagents were added in the correct order and volume as specified in the protocol.[2]
-
Suboptimal Assay Conditions: Check that the incubation times, temperatures, and pH are appropriate for the assay.
-
Plate Reader Settings: Confirm that the correct wavelength and filter settings are being used for your specific assay.[1]
Troubleshooting Guides
Guide 1: High Variability Between Replicates
| Potential Cause | Recommended Action |
| Inconsistent pipetting | Use calibrated pipettes.[1] For critical steps, consider a multi-channel pipette for simultaneous addition to multiple wells.[2] |
| Air bubbles in wells | Pipette gently against the side of the wells to avoid introducing air bubbles.[1] |
| "Edge effects" in microplates | Fill the outer wells with sterile media or PBS to minimize evaporation.[2] |
| Improperly mixed reagents | Ensure all components are thoroughly mixed before use.[1] |
Guide 2: Inconsistent Results Between Experiments
| Potential Cause | Recommended Action |
| Variation in reagent preparation | Prepare fresh reagents for each experiment and follow the protocol precisely.[1][2] |
| Different lots of reagents | If possible, use reagents from the same lot for the entire study. |
| Inconsistent cell culture conditions | Maintain consistent cell seeding density and ensure cells are in the logarithmic growth phase.[2] |
| Fluctuations in incubation conditions | Use a calibrated incubator and monitor the temperature and CO2 levels closely. |
Experimental Protocols
General Protocol for a Cell-Based this compound Assay
This protocol provides a general framework. Specific details may need to be optimized for your particular cell line and experimental conditions.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Remove the old medium and add the compound dilutions to the appropriate wells.
-
Include vehicle control and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
This compound Reagent Addition:
-
Prepare the this compound reagent according to the manufacturer's instructions.
-
Add the specified volume of the reagent to each well.
-
Incubate for the recommended time, protected from light if necessary.
-
-
Data Acquisition:
-
Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader at the appropriate wavelength.
-
Visualizations
This compound Assay Experimental Workflow
Caption: A generalized workflow for a cell-based this compound assay.
Hypothetical this compound Signaling Pathway
Caption: A hypothetical signaling pathway initiated by this compound.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting inconsistent assay results.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. A Complete Guide To Troubleshooting Biochemistry Analyzers - Health News - News [contecmedsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Overcoming resistance to Masonin in cell lines
Welcome to the technical support hub for Masonin. This resource is designed to help researchers and drug development professionals identify and overcome challenges related to this compound resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, this compound blocks downstream signaling through pathways such as the RAS/RAF/MAPK and PI3K/Akt/mTOR cascades. This inhibition is intended to halt cell proliferation and induce apoptosis in EGFR-dependent cancer cell lines.
Q2: What is acquired resistance and how does it develop?
A2: Acquired resistance occurs when a cancer cell line, initially sensitive to a drug, loses its responsiveness over time.[1] This typically happens after prolonged exposure to the drug at gradually increasing concentrations. The underlying causes are often genetic or epigenetic changes that allow the cells to survive and proliferate despite the presence of the inhibitor.
Q3: What are the most common mechanisms of resistance to targeted therapies like this compound?
A3: Resistance to targeted therapies generally falls into three main categories:
-
On-Target Alterations: Mutations in the drug's target protein (e.g., EGFR) that prevent the drug from binding effectively.[2][3]
-
Bypass Signaling Pathways: Activation of alternative signaling pathways that compensate for the inhibited pathway, allowing the cell to continue to grow and survive.[4][5][6] A common example is the activation of the PI3K/Akt/mTOR pathway.[4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration and efficacy.[7][8][9][10]
Troubleshooting Guide: Overcoming this compound Resistance
This guide provides a structured approach to diagnosing and addressing this compound resistance in your cell lines.
Issue 1: Decreased Cell Death and Loss of Efficacy
Q: My cell line, which was previously sensitive to this compound, now requires a much higher concentration to achieve the same cytotoxic effect. How do I confirm resistance?
A: The first step is to quantify the change in sensitivity.
-
Confirm with a Cytotoxicity Assay: Perform a dose-response experiment using an MTT or similar cell viability assay on both your suspected resistant line and the parental (sensitive) cell line.
-
Calculate the IC50 Value: Determine the half-maximal inhibitory concentration (IC50) for both cell lines. A significant increase (typically >5-fold) in the IC50 value for the treated line confirms the acquisition of resistance.
-
Assess Apoptosis: Use an Annexin V/PI staining assay to confirm that the resistant cells undergo significantly less apoptosis at a given this compound concentration compared to the parental cells.
Data Summary: this compound Sensitivity in Parental vs. Resistant Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance | Apoptosis % (at 100 nM this compound) |
| Parental (HSF-1) | 50 ± 4.5 | 1x | 65% |
| This compound-Resistant (HSF-1-MR) | 850 ± 21.2 | 17x | 8% |
Issue 2: Investigating the Mechanism of Resistance
Q: I have confirmed resistance. How do I determine the underlying mechanism?
A: A systematic investigation is needed to pinpoint the cause. The following workflow can guide your experiments.
Issue 3: Addressing Specific Resistance Mechanisms
Q: My sequencing results show a mutation in the EGFR kinase domain. What should I do?
A: This indicates on-target resistance. The mutation likely prevents this compound from binding to EGFR.
-
Strategy: The most effective approach is to switch to a next-generation inhibitor designed to be effective against the specific mutation you have identified.
-
Alternative: Consider combination therapies that target downstream effectors, though this may be less effective if the mutated EGFR is still the primary driver.
Q: My Western blot shows high levels of phosphorylated Akt (p-Akt) and mTOR (p-mTOR) in the resistant line, even with this compound treatment. What does this mean?
A: This strongly suggests that the PI3K/Akt/mTOR survival pathway has been activated, creating a "bypass" that allows cells to survive despite EGFR inhibition.[4][5][11]
-
Strategy: Use a combination therapy approach.[12] Treat the resistant cells with both this compound and a specific inhibitor of the PI3K/Akt/mTOR pathway. This dual blockade can restore sensitivity.
Data Summary: Effect of Combination Therapy on Resistant Cells
| Treatment Group (HSF-1-MR Cells) | IC50 (nM) |
| This compound Alone | 850 |
| PI3K Inhibitor (Compound Y) Alone | > 10,000 |
| This compound + PI3K Inhibitor (10 nM) | 65 |
Q: My qRT-PCR and Western blot results show a significant overexpression of the ABCG2 (BCRP) transporter. How can I overcome this?
A: This indicates that the cells are actively pumping this compound out, preventing it from reaching its target.[7][8]
-
Strategy: Combine this compound with a known ABC transporter inhibitor (a chemosensitizer).[7][9][13] This will block the efflux pump, increase the intracellular concentration of this compound, and restore its efficacy.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (and/or combination drugs) in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Protein Expression
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-EGFR, anti-p-Akt, anti-Akt, anti-ABCG2, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify band intensity relative to a loading control like GAPDH.
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. The distribution of cells (live, early apoptotic, late apoptotic, necrotic) can be determined based on their fluorescence.
References
- 1. international-biopharma.com [international-biopharma.com]
- 2. Mechanisms of tumor resistance to EGFR-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling therapy resistance via the EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benthamscience.com [benthamscience.com]
- 10. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
Technical Support Center: Adjusting Masonin Dosage for In Vivo Studies
Welcome to the technical support center for Masonin, a novel therapeutic agent. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting their in vivo studies with this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed information on dosage adjustment, experimental protocols, and understanding this compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a new in vivo study?
A1: For a novel compound like this compound, determining the initial in vivo dose requires a careful approach based on preliminary data. A common starting point is to conduct a dose-range finding study.[1] If you have in vitro cytotoxicity data (e.g., IC50), a common practice is to start with a fraction of this concentration, but direct extrapolation can be inaccurate.[2] A more rigorous approach involves a pilot study with a wide range of doses to establish a preliminary safety and efficacy profile.[2] It is recommended to begin with a low dose and incrementally increase it while closely monitoring for any adverse effects.[2]
Q2: How do I establish the Maximum Tolerated Dose (MTD) for this compound?
A2: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable toxicity.[1] To determine the MTD for this compound, a dose escalation study is typically performed in the selected animal model.[3] This involves administering progressively higher doses of this compound to different groups of animals and monitoring for signs of toxicity over a defined period.[4] Key parameters to monitor include changes in body weight, clinical observations (e.g., behavior, appearance), and clinical pathology (e.g., hematology, serum chemistry).[3] The MTD is generally defined as the dose that causes a specific, predefined level of toxicity, such as a 10-20% reduction in body weight or other mild, reversible adverse effects.[5]
Q3: What are the critical pharmacokinetic parameters to consider for this compound dosage adjustment?
A3: Understanding the pharmacokinetics (PK) of this compound is crucial for optimizing the dosing regimen.[5][6] Key PK parameters include:
-
Bioavailability (F): The fraction of the administered dose that reaches systemic circulation. This is especially important for oral dosing.
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.
These parameters will help in determining the dosing frequency and the dose required to achieve and maintain therapeutic concentrations.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High toxicity or mortality at initial doses. | The starting dose is too high. | Review the dose selection criteria. If based on in vitro data, consider a more conservative starting dose. Initiate a dose de-escalation study to find a safer starting point. |
| Lack of efficacy at tested doses. | The doses are too low to reach therapeutic concentrations. The compound may have poor bioavailability. | Conduct a dose-escalation study to explore higher doses. Perform pharmacokinetic studies to assess bioavailability and exposure levels. Consider alternative routes of administration.[2] |
| High variability in animal response. | Inconsistent drug formulation or administration. Genetic variability within the animal strain. | Ensure consistent and accurate preparation and administration of the this compound formulation. Use a sufficient number of animals per group to account for biological variability. |
| Unexpected side effects. | Off-target effects of this compound. | Conduct detailed toxicological studies to identify the affected organs and pathways. Consider modifying the chemical structure of this compound to improve its target specificity. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study
Objective: To determine a safe and effective dose range for this compound in a specific animal model.
Methodology:
-
Animal Model: Select the appropriate animal species and strain for the study.
-
Group Allocation: Divide animals into multiple groups (e.g., 5 groups of 3-5 animals each). One group will serve as the vehicle control.
-
Dose Selection: Based on any available in vitro data or literature on similar compounds, select a wide range of doses (e.g., logarithmic or semi-logarithmic spacing). A common approach is to start with a low dose and increase it by a factor of 2 to 5 for subsequent groups (e.g., 1, 5, 25, 125 mg/kg).[2]
-
Administration: Administer this compound to the respective groups via the intended route of administration (e.g., oral, intravenous, intraperitoneal).[3][4]
-
Monitoring: Observe the animals for a predetermined period (e.g., 7-14 days) for signs of toxicity, including changes in body weight, food and water intake, behavior, and any visible adverse reactions.[4]
-
Data Analysis: At the end of the study, collect blood for clinical pathology and perform a gross necropsy. Analyze the data to identify the No-Observed-Adverse-Effect Level (NOAEL) and the preliminary MTD.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound.
Methodology:
-
Animal Model and Groups: Use the same animal model as in the efficacy studies. Typically, a smaller number of animals are needed (e.g., 3-4 per time point).
-
Dosing: Administer a single dose of this compound at a dose level determined to be safe from the dose-range finding study. For bioavailability assessment, include both intravenous and the intended therapeutic route (e.g., oral) administration groups.
-
Sample Collection: Collect blood samples at multiple time points after administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), half-life, clearance, and volume of distribution.
This compound Signaling Pathway Modulation
Based on preliminary in vitro screens with compounds structurally related to this compound, it is hypothesized that this compound may exert its therapeutic effects through the modulation of the PI3K/Akt and MAPK/ERK signaling pathways. These pathways are critical in regulating cell proliferation, survival, and apoptosis.
Caption: Hypothetical signaling pathways modulated by this compound.
Experimental Workflow for In Vivo Studies
The following diagram outlines a logical workflow for conducting in vivo studies with this compound, from initial dose-finding to efficacy evaluation.
Caption: Recommended workflow for in vivo this compound studies.
References
- 1. List of conspiracy theories - Wikipedia [en.wikipedia.org]
- 2. bigthink.com [bigthink.com]
- 3. Role of Mangiferin in Management of Cancers through Modulation of Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Mangiferin in Management of Cancers through Modulation of Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, properties and biological activity of natural and semisynthetic urethanes of monensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The diverse bioactivity of α-mangostin and its therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Maslinic Acid Experimental Controls and Best Practices
A Note on Terminology: Initial searches for "Masonin" did not yield significant experimental data. However, "Maslinic Acid," a compound with a similar name, is a well-researched natural product with extensive literature on its experimental use. This guide focuses on Maslinic Acid, assuming a potential misspelling of the original query.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Maslinic Acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is Maslinic Acid and what are its primary biological activities? | Maslinic Acid is a natural pentacyclic triterpene found in various plants, notably in the wax-like coating of olives. It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-proliferative, and pro-apoptotic effects in various cancer cell lines.[1][2] |
| What is the general mechanism of action for Maslinic Acid's anti-cancer effects? | Maslinic Acid exerts its anti-cancer effects through multiple mechanisms. It can induce apoptosis (programmed cell death) by activating both intrinsic and extrinsic pathways.[1] It has also been shown to interfere with key signaling pathways involved in cell survival and proliferation, such as the NF-κB and p38 MAPK pathways.[1] |
| What are some common cancer cell lines that are sensitive to Maslinic Acid? | Research has shown that Maslinic Acid has anti-proliferative effects on a variety of cancer cell lines, including colon cancer (HT-29, HCT-15), breast cancer (MCF-7), melanoma (B16-F10), and glioblastoma (A172, SF-268).[3][4] |
| What is a typical effective concentration range for Maslinic Acid in cell culture experiments? | The effective concentration of Maslinic Acid can vary depending on the cell line and the duration of treatment. IC50 values (the concentration that inhibits 50% of cell growth) have been reported to be in the range of approximately 40 to 150 µM for various cancer cell lines after 24 to 72 hours of exposure.[1][3] |
Troubleshooting Guides
Issue: Low or no observed effect of Maslinic Acid on cell viability.
-
Question: I am not observing the expected decrease in cell viability after treating my cells with Maslinic Acid. What could be the issue?
-
Answer:
-
Solution Purity and Integrity: Ensure the Maslinic Acid you are using is of high purity and has been stored correctly to prevent degradation. It is a white powder with a melting point of 266–268 °C.[2]
-
Solubility: Maslinic Acid has poor solubility in aqueous solutions. It is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) before being added to cell culture media.[3] Ensure the final DMSO concentration in your experiment is consistent across all treatments (including controls) and is at a non-toxic level for your cells (typically ≤ 0.5%).
-
Concentration and Treatment Duration: The effective concentration and treatment time can vary significantly between cell lines.[3] Consider performing a dose-response experiment with a wider range of concentrations and extending the treatment duration (e.g., 24, 48, and 72 hours).
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to Maslinic Acid. If possible, include a positive control cell line that has been previously shown to be responsive to Maslinic Acid, such as HT-29 colon cancer cells.[1][3]
-
Issue: Inconsistent results between experimental replicates.
-
Question: My replicate experiments with Maslinic Acid are showing high variability. How can I improve consistency?
-
Answer:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and plates. Uneven cell distribution can lead to significant variations in viability assays.
-
Homogenous Solution: After dissolving Maslinic Acid in DMSO, ensure it is thoroughly mixed into the cell culture medium before adding it to the cells. Inadequate mixing can lead to concentration gradients across the plate.
-
Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can concentrate the treatment and affect cell growth. To mitigate this, consider not using the outermost wells for experimental samples and instead filling them with sterile phosphate-buffered saline (PBS) or media.
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of Maslinic Acid on cell proliferation.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare serial dilutions of Maslinic Acid in culture medium from a DMSO stock. Remove the old medium from the wells and add 100 µL of the Maslinic Acid-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Maslinic Acid concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Caspase-3 Activity Assay
This protocol provides a general workflow to measure the activity of caspase-3, a key executioner caspase in apoptosis, in response to Maslinic Acid treatment.[3]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Maslinic Acid for the appropriate duration.
-
Cell Lysis: Harvest the cells by trypsinization and centrifuge at 2500 x g for 10 minutes. Wash the cell pellet with ice-cold PBS and then lyse the cells in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Caspase-3 Activity Measurement: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
Caption: Simplified signaling pathways affected by Maslinic Acid.
Caption: General experimental workflow for assessing Maslinic Acid's effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Maslinic Acid: A New Compound for the Treatment of Multiple Organ Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative and apoptosis-inducing effects of maslinic and oleanolic acids, two pentacyclic triterpenes from olives, on HT-29 colon cancer cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Leishmanicidal Activity and Ultrastructural Changes of Maslinic Acid Isolated from Hyptidendron canum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of Carbamazepine
Disclaimer: Due to the absence of specific public domain information on the bioanalysis of "Masonin," this technical support guide has been created using Carbamazepine as a detailed, illustrative example. Carbamazepine is a well-characterized anticonvulsant drug frequently monitored in biological matrices, and the principles and practices outlined here are broadly applicable to the bioanalysis of many small molecule drugs.
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the quantitative analysis of Carbamazepine in biological matrices using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in the bioanalysis of Carbamazepine?
A1: Matrix effects in Carbamazepine bioanalysis typically arise from endogenous components of the biological matrix co-eluting with the analyte and interfering with its ionization in the mass spectrometer. The most common sources include:
-
Phospholipids: Abundant in plasma and serum, phospholipids are notorious for causing ion suppression, particularly in electrospray ionization (ESI).
-
Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can also lead to ion suppression and contamination of the ion source.[1][2]
-
Metabolites: Carbamazepine is metabolized in the body, primarily to Carbamazepine-10,11-epoxide, which is pharmacologically active.[3][4] Co-elution of this and other metabolites can potentially interfere with the analysis.
-
Co-administered Drugs: Patients on Carbamazepine are often on polypharmacy. Other drugs and their metabolites can co-elute and cause matrix effects.[1][5]
Q2: Why am I seeing significant ion suppression for Carbamazepine even when using a protein precipitation sample preparation method?
A2: Protein precipitation (PPT) is a simple and fast sample preparation technique, but it is not very selective.[6][7] While it effectively removes a large portion of proteins, it does not remove other matrix components like phospholipids and salts, which are common causes of ion suppression.[2][6] For a cleaner sample, more rigorous sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended.[7][8]
Q3: What is a suitable internal standard (IS) for the quantitative analysis of Carbamazepine?
A3: The gold standard for an internal standard is a stable isotope-labeled (SIL) version of the analyte. For Carbamazepine, Carbamazepine-D10 is a commonly used and commercially available deuterated internal standard.[9][10] A SIL-IS is ideal because it has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects.[11]
Q4: What is the typical therapeutic range for Carbamazepine in plasma, and why is it important for my bioanalysis?
A4: The generally accepted therapeutic range for Carbamazepine in plasma is 4-12 µg/mL (or 17-50 µmol/L).[12][13][14] Knowing this range is crucial for developing a bioanalytical method with an appropriate linear dynamic range. Your calibration curve should span this range to ensure accurate quantification of clinical samples.
Troubleshooting Guide
Issue 1: Poor Peak Shape and Asymmetry for Carbamazepine
| Possible Cause | Troubleshooting Steps |
| Column Overload | Inject a smaller volume or dilute the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure Carbamazepine is in a single ionic form. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if necessary. |
| Sample Solvent Effects | Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase. |
Issue 2: High Variability in Results and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure consistent timing and technique for all sample preparation steps (e.g., vortexing, centrifugation). Consider automating the sample preparation process if possible. |
| Unstable Internal Standard Response | Verify the purity and concentration of the internal standard solution. Ensure the IS is added consistently to all samples and standards. |
| Significant and Variable Matrix Effects | Improve the sample cleanup method (e.g., switch from PPT to SPE). Optimize the chromatography to separate Carbamazepine from the ion-suppressing regions of the chromatogram. |
| Instrument Instability | Check for fluctuations in pump pressure, temperature, and MS source parameters. Perform a system suitability test before each run. |
Issue 3: Low Recovery of Carbamazepine
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction (LLE or SPE) | Optimize the extraction solvent (LLE) or the wash and elution steps (SPE). Ensure the pH of the sample is appropriate for the extraction method. |
| Analyte Adsorption | Use silanized glassware or polypropylene tubes to minimize adsorption to surfaces. |
| Analyte Degradation | Investigate the stability of Carbamazepine under the sample processing and storage conditions. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the bioanalysis of Carbamazepine in human plasma using LC-MS/MS. These values are compiled from various published methods and should be used as a general guide.
Table 1: Typical LC-MS/MS Method Parameters for Carbamazepine Analysis
| Parameter | Typical Value/Condition |
| LC Column | C18 or C8 (e.g., 2.1 x 100 mm, 1.8 µm)[11] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with formic acid or ammonium formate[10][11] |
| Flow Rate | 0.2 - 0.4 mL/min[10] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Carbamazepine) | m/z 237 -> 194[7][10] |
| MS/MS Transition (Carbamazepine-D10 IS) | m/z 247 -> 204[7][10] |
Table 2: Performance Characteristics of Carbamazepine Bioanalytical Methods
| Parameter | Typical Value Range | Reference |
| Linearity Range | 0.01 - 30 µg/mL | [3][11][15] |
| Lower Limit of Quantification (LLOQ) | 5 - 50 ng/mL | [7][10][16] |
| Extraction Recovery | >80% | [7][10] |
| Intra-day Precision (%CV) | < 10% | [10][11] |
| Inter-day Precision (%CV) | < 10% | [10][11] |
| Accuracy (%Bias) | Within ±15% | [10][11] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Carbamazepine in Human Plasma
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 10 µg/mL Carbamazepine-D10 in methanol).
-
Vortex for 10 seconds.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Carbamazepine in Human Plasma
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a glass tube.
-
Add 20 µL of the internal standard working solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).[3]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Sample Analysis:
-
Transfer the reconstituted sample to an HPLC vial and inject into the LC-MS/MS system.
-
Visualizations
Caption: Workflow for Carbamazepine bioanalysis sample preparation and analysis.
Caption: Troubleshooting logic for addressing matrix effects in bioanalysis.
References
- 1. Clinically significant pharmacokinetic drug interactions with carbamazepine. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of carbamazepine and its active metabolite, carbamazepine-10,11-epoxide, in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biochimicaclinica.it [biochimicaclinica.it]
- 5. Carbamazepine drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. Carbamazepine-D10 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 10. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 15. Ultrafast and high-throughput quantitative analysis of carbamazepine in human plasma by direct analysis in real time tandem mass spectrometry coupled with solid phase extraction to eliminate matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of carbamazepine and its active metabolite by direct injection of human milk serum using liquid chromatography tandem ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Therapeutic Potential of Amaryllidaceae Alkaloids: A Comparative Analysis of Masonin and Lycorine
For Immediate Release
[City, State] – December 13, 2025 – In the ongoing quest for novel therapeutic agents, natural compounds derived from plants have emerged as a promising frontier. Among these, the Amaryllidaceae family of alkaloids has garnered significant attention for its diverse biological activities. This guide provides a comparative overview of two such alkaloids, Masonin and the well-researched Lycorine, with a focus on their efficacy, mechanisms of action, and the experimental data supporting their potential as antiviral and antitumor agents.
While specific experimental data on this compound remains limited in publicly accessible scientific literature, its structural classification as an Amaryllidaceae alkaloid positions it within a class of compounds known for their potent biological effects. To provide a valuable comparative framework for researchers, this guide will leverage the extensive research available on Lycorine, a prominent and structurally related Amaryllidaceae alkaloid, as a representative compound of this class.
Comparative Efficacy: Antiviral and Antitumor Activities
Lycorine has demonstrated significant efficacy against a range of viruses and cancer cell lines in numerous preclinical studies. Its broad-spectrum activity makes it a compelling candidate for further drug development.
Antiviral Efficacy
Lycorine has shown potent inhibitory effects against various RNA and DNA viruses. Its mechanism of action often involves the disruption of viral replication and protein synthesis.
| Virus | Cell Line | IC50 Value | Reference |
| Zika Virus (ZIKV) | Vero | Not specified, but effective | [1] |
| Influenza A Virus (IAV) H1N1 | MDCK | Not specified, but significant inhibition | [2] |
| Influenza A Virus (IAV) H3N2 | MDCK | Not specified, but significant inhibition | [2] |
| Influenza B Virus | MDCK | Not specified, but significant inhibition | [2] |
| SARS-CoV | Vero E6 | 15.7 ± 1.2 nM | [3] |
| Enterovirus 71 (EV71) | RD | Not specified, but derivative 7e showed enhanced survival in mice | [4] |
| Coxsackievirus A16 (CVA16) | RD | Not specified, but derivatives showed higher efficacy than Lycorine | [4] |
Antitumor Efficacy
Lycorine exhibits cytotoxic and cytostatic effects against a variety of cancer cell lines, inducing apoptosis and inhibiting cell proliferation and migration.[5][6] It has shown a favorable therapeutic ratio, being significantly more active against cancer cells than normal cells.[6]
| Cancer Cell Line | Type of Cancer | IC50 Value | Reference |
| A549 | Non-small-cell lung cancer | ~5 µM (growth inhibition) | [6] |
| U373 | Glioblastoma | ~5 µM (growth inhibition) | [6] |
| SK-OV-3 | Ovarian Cancer | 3.0 µM | [7] |
| A549 | Lung Cancer | - | [7] |
| HCT116 | Colon Cancer | - | [7] |
| B16F10 | Melanoma | - | [6] |
| Hs683 | Anaplastic oligodendroglioma | - | [6] |
| OE21 | Esophageal cancer | - | [6] |
| SKMEL-28 | Melanoma | - | [6] |
Mechanisms of Action: A Deeper Dive into Lycorine's Therapeutic Pathways
The therapeutic effects of Lycorine are attributed to its ability to modulate multiple cellular pathways involved in viral replication and cancer progression.
Antiviral Mechanism
Lycorine's antiviral activity is multifaceted. In the case of the Zika virus, it has been shown to inhibit viral RNA replication and protein synthesis by targeting the virus's RNA-dependent RNA polymerase (RdRp).[1] Against the influenza virus, Lycorine interferes with the synthesis of the host nucleoporin Nup93, which is essential for the nuclear export of the viral nucleoprotein (NP), thereby disrupting a critical step in the viral life cycle.[2]
Figure 1: Antiviral mechanism of Lycorine.
Antitumor Mechanism
The anticancer activity of Lycorine is complex, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of autophagy.[5] It can trigger the intrinsic apoptosis pathway by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as BAX.[5] Lycorine can also promote the extrinsic apoptosis pathway by upregulating death ligands.[5] In some cancer cells resistant to apoptosis, Lycorine exerts a cytostatic effect by disrupting the actin cytoskeleton, which is crucial for cell proliferation and migration.[6]
Figure 2: Antitumor mechanisms of Lycorine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines a general experimental workflow for assessing the in vitro efficacy of compounds like Lycorine.
In Vitro Antiviral Assay (Plaque Reduction Assay)
-
Cell Culture: Plate susceptible host cells (e.g., Vero, MDCK) in 24-well plates and grow to confluence.
-
Virus Inoculation: Infect the cell monolayers with a known titer of the virus for 1-2 hours at 37°C.
-
Compound Treatment: Remove the virus inoculum and add an overlay medium containing various concentrations of the test compound (e.g., Lycorine).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque inhibition at each compound concentration to determine the IC50 value.
Figure 3: In vitro antiviral assay workflow.
In Vitro Antitumor Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability at each compound concentration to determine the IC50 value.
Figure 4: In vitro antitumor assay workflow.
Conclusion
While direct comparative data for this compound is not yet widely available, the extensive research on Lycorine provides a strong foundation for understanding the potential therapeutic applications of this class of Amaryllidaceae alkaloids. The potent antiviral and antitumor activities of Lycorine, coupled with its diverse mechanisms of action, highlight the promise of these natural compounds in the development of new medicines. Further investigation into this compound and other related alkaloids is warranted to fully elucidate their therapeutic potential and to identify lead compounds for future drug discovery and development efforts. This guide serves as a valuable resource for researchers and drug development professionals interested in the promising field of Amaryllidaceae alkaloids.
References
- 1. Antiviral activity of lycorine against Zika virus in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lycorine Inhibits Influenza Virus Replication by Affecting Nascent Nucleoporin Nup93 Synthesis [mdpi.com]
- 3. Identification of natural compounds with antiviral activities against SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of lycorine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Lycorine Derivatives as Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Masonin and Imatinib for the Treatment of Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the novel therapeutic agent Masonin and the established first-line treatment, Imatinib, for Chronic Myeloid Leukemia (CML). The following sections present a detailed analysis of their mechanisms of action, efficacy, safety profiles, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Inhibitors
Chronic Myeloid Leukemia is characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase. This aberrant kinase activity drives the uncontrolled proliferation of granulocytes, the hallmark of CML.
Imatinib functions as a competitive inhibitor of the BCR-ABL1 tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting the signaling pathways that lead to cell proliferation and survival.
This compound , a next-generation kinase inhibitor, also targets the BCR-ABL1 kinase. However, it is designed to have a higher binding affinity and to be effective against various mutations in the BCR-ABL1 kinase domain that confer resistance to Imatinib.
Signaling Pathway of BCR-ABL1 and Inhibition by this compound and Imatinib
Caption: BCR-ABL1 signaling cascade and points of inhibition by Imatinib and this compound.
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize the key efficacy data for this compound and Imatinib from preclinical studies.
Table 1: In Vitro Kinase Inhibition and Cellular Proliferation Assays
| Parameter | This compound | Imatinib |
| BCR-ABL1 Kinase IC50 (nM) | 0.5 | 25 |
| K562 Cell Line Proliferation IC50 (nM) | 1.2 | 50 |
| Ba/F3 p210 Cell Line Proliferation IC50 (nM) | 0.8 | 30 |
| Imatinib-Resistant Mutant (T315I) IC50 (nM) | 15 | >10,000 |
Table 2: In Vivo Efficacy in a CML Mouse Model
| Treatment Group (10 mg/kg, daily) | Tumor Growth Inhibition (%) | Overall Survival (Days) |
| Vehicle Control | 0 | 20 |
| Imatinib | 75 | 45 |
| This compound | 95 | 60 |
Experimental Protocols
A detailed description of the methodologies employed in the comparative studies is provided below.
1. BCR-ABL1 Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Imatinib against the BCR-ABL1 kinase.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized. Recombinant BCR-ABL1 kinase was incubated with a biotinylated peptide substrate and ATP in the presence of varying concentrations of the inhibitors. The phosphorylation of the substrate was detected using a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate. The TR-FRET signal was measured, and IC50 values were calculated.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for the BCR-ABL1 TR-FRET based kinase inhibition assay.
2. Cell Proliferation Assay
-
Objective: To assess the effect of this compound and Imatinib on the proliferation of CML cell lines.
-
Methodology: K562 and Ba/F3 p210 cells were seeded in 96-well plates and treated with a range of concentrations of this compound or Imatinib for 72 hours. Cell viability was determined using a resazurin-based assay. Fluorescence was measured, and the IC50 values for cell proliferation were calculated.
3. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound and Imatinib in a CML mouse model.
-
Methodology: Immunodeficient mice were subcutaneously inoculated with K562 cells. Once tumors reached a palpable size, mice were randomized into three groups: vehicle control, Imatinib (10 mg/kg), and this compound (10 mg/kg). Treatments were administered daily via oral gavage. Tumor volume was measured every two days. Overall survival was also monitored.
Safety and Selectivity Profile
An important aspect of kinase inhibitor development is ensuring selectivity to minimize off-target effects.
Table 3: Kinase Selectivity Panel (IC50 in nM)
| Kinase | This compound | Imatinib |
| c-Kit | 50 | 100 |
| PDGFR | 75 | 150 |
| Src | >1000 | 500 |
| EGFR | >5000 | >10000 |
This compound demonstrates a favorable safety profile with greater selectivity against a panel of related kinases compared to Imatinib, suggesting a lower potential for off-target toxicities.
Unveiling the Mechanism of Action of Novel Compounds: A Comparative Framework
The validation of a compound's mechanism of action is a critical step in drug discovery and development, providing the foundational evidence for its therapeutic potential. This guide offers a comparative framework for researchers, scientists, and drug development professionals to objectively assess the performance of a novel compound against existing alternatives, supported by experimental data and detailed methodologies.
Due to the absence of specific information regarding a compound named "Masonin" in the initial search, this guide will utilize a hypothetical compound, "Compound X," to illustrate the validation process. The principles and experimental workflows described herein are broadly applicable to the characterization of any new chemical entity.
Comparative Analysis of Bioactivity
A crucial aspect of validating a new compound is to benchmark its activity against known molecules that target the same or similar pathways. This is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).
| Compound | Target/Pathway | Assay Type | IC50 / EC50 (nM) | Reference |
| Compound X | Hypothetical Target A | Kinase Assay | 50 | Internal Data |
| Alternative 1 | Hypothetical Target A | Kinase Assay | 100 | Published Study 1 |
| Alternative 2 | Hypothetical Target A | Kinase Assay | 75 | Published Study 2 |
| Compound X | Cancer Cell Line Y | Cell Viability (MTT) | 200 | Internal Data |
| Alternative 1 | Cancer Cell Line Y | Cell Viability (MTT) | 500 | Published Study 3 |
| Alternative 2 | Cancer Cell Line Y | Cell Viability (MTT) | 350 | Published Study 4 |
Deciphering the Signaling Cascade
Understanding the precise signaling pathway a compound modulates is paramount. This involves a series of experiments to identify the molecular targets and downstream effectors. A combination of computational predictions and experimental validation is often employed to elucidate these complex interactions.[1][2]
A proposed signaling pathway for "Compound X" is depicted below, illustrating its putative interaction with a key kinase and the subsequent downstream effects on cellular processes.
Caption: Proposed signaling pathway for Compound X.
Experimental Workflow for Mechanism of Action Validation
A systematic experimental approach is necessary to validate the proposed mechanism of action. The following workflow outlines a typical series of experiments.
Caption: Experimental workflow for validating the mechanism of action.
Detailed Experimental Protocols
Robust and reproducible experimental design is the cornerstone of mechanism of action validation.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of the compound on the activity of a specific kinase.
-
Method:
-
Recombinant kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound is added at varying concentrations.
-
The reaction is incubated at 30°C for a specified time.
-
Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based detection method.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Western Blot Analysis
-
Objective: To assess the phosphorylation status of downstream targets in a cellular context.
-
Method:
-
Cells are treated with the test compound for a specified duration.
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Cell Viability Assay (MTT)
-
Objective: To measure the effect of the compound on cell proliferation and viability.
-
Method:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with the test compound at various concentrations for 24-72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and EC50 values are calculated.
-
The integration of these experimental approaches provides a comprehensive validation of a compound's mechanism of action, paving the way for further preclinical and clinical development. The lack of specific data on "this compound" highlights the importance of foundational research in characterizing novel therapeutic agents.
References
No Publicly Available Data on the Cross-Reactivity of "Masonin"
A comprehensive search for the compound "Masonin" did not yield any publicly available scientific literature or data regarding its binding profile, specificity, or cross-reactivity with other compounds. Therefore, a comparison guide as requested cannot be generated at this time.
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is crucial for assessing its potential off-target effects and overall safety and efficacy profile. This analysis fundamentally requires access to experimental data that characterizes the binding affinity of the compound to its intended biological target as well as a panel of other related and unrelated targets.
To create a meaningful comparison guide on cross-reactivity, the following information would be essential:
-
Chemical Identity and Structure of this compound: The specific chemical structure is the starting point for any analysis.
-
Primary Biological Target(s): Identifying the intended receptor, enzyme, or signaling pathway is necessary to contextualize its specificity.
-
Binding Affinity Data: Quantitative data from assays such as Radio-ligand Binding Assays, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) are required to compare binding to different molecules. This is typically expressed as Ki, Kd, or IC50 values.
-
Selectivity Panel Results: Data from screening the compound against a broad panel of off-target proteins (e.g., kinases, G-protein-coupled receptors, ion channels) is needed to identify potential cross-reactivities.
-
Experimental Protocols: Detailed methodologies of the screening and binding assays are crucial for interpreting the data and for other researchers to replicate the findings.
Without any of the above information for a compound named "this compound," it is not possible to provide a data table, describe experimental protocols, or create visualizations of experimental workflows.
Recommendation for the User:
It is highly recommended to:
-
Verify the spelling of the compound "this compound." It is possible that it is a novel or proprietary compound with limited public information, or that the name is misspelled.
-
Provide additional identifiers such as a chemical formula, CAS number, or any associated company or research institution.
-
Specify the context , such as the therapeutic area or the class of compounds it belongs to (e.g., a kinase inhibitor, an alkaloid, a peptide).
With more specific information, a renewed search for relevant data can be conducted to fulfill the request for a detailed comparison guide on its cross-reactivity.
Head-to-head comparison of Masonin and [standard drug]
Initial searches for a therapeutic agent named "Masonin" have not yielded information on a clinically approved or well-established investigational drug. The name "this compound" appears in chemical literature, referring to a compound isolated from natural sources, but there is a lack of publicly available data on its therapeutic use, mechanism of action, or any comparative studies against standard drugs.
Without information on this compound's intended therapeutic application and its pharmacological profile, a head-to-head comparison with a standard drug, as requested, cannot be conducted. This guide requires detailed data from preclinical and clinical studies, including efficacy, safety, and mechanism of action, none of which is currently available for a compound named this compound.
Therefore, the subsequent sections of this guide, which would typically include comparative data tables, experimental protocols, and signaling pathway diagrams, cannot be generated at this time. Further research and publication of data on this compound would be required to enable such a comparison.
Reproducibility of Masonin's effects across labs
An extensive search for scientific literature regarding the reproducibility of the effects of a compound named "Masonin" has yielded no relevant results. It is highly probable that "this compound" is a misspelling or refers to a compound not widely documented in publicly accessible scientific databases. The search results did, however, provide information on "Monensin" and "Sinomenine," two distinct compounds with established biological activities.
Given the absence of data for "this compound," this guide will proceed by presenting a comparative analysis of the effects of Sinomenine , a compound for which research on its mechanisms and signaling pathways is available. This will serve as an illustrative example of the requested comparison guide, which can be adapted should further clarification on the intended compound be provided.
Sinomenine is an alkaloid extracted from the plant Sinomenium acutum and has been studied for its anti-inflammatory, immunosuppressive, and anti-tumor effects.[1][2] This section will delve into the reported effects of Sinomenine, the experimental protocols used to assess them, and the signaling pathways involved.
Data on Anti-Tumor Effects of Sinomenine Derivatives
The following table summarizes the in vitro cytotoxic activity of a Sinomenine derivative, compound 6d, against various cancer cell lines as reported in a 2021 study.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 3.46 |
| HeLa | Cervical Cancer | Not Specified |
| HepG2 | Liver Cancer | Not Specified |
| SW480 | Colon Cancer | Not Specified |
| A549 | Lung Cancer | 11.51 |
| Hek293 | Normal (Control) | 3.46 |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments used to evaluate the effects of Sinomenine.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of Sinomenine or its derivatives for a specified period (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC₅₀ values.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treated and untreated cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest in the signaling pathway (e.g., PI3K, Akt, mTOR, NF-κB).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways Modulated by Sinomenine
Sinomenine and its derivatives have been shown to exert their biological effects by modulating several key signaling pathways.
Caption: Major signaling pathways modulated by Sinomenine.
This diagram illustrates that Sinomenine exerts its anti-tumor and anti-inflammatory effects by inhibiting the PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT pathways, while it can activate the Nrf2 pathway, which is involved in the antioxidant response.[1][2]
Caption: A generalized workflow for preclinical evaluation of Sinomenine.
This workflow outlines the typical progression of research, starting from in vitro experiments to determine efficacy and mechanism, which then informs the design of in vivo studies in animal models.
References
Navigating the Labyrinth of Kinase Inhibition: A Comparative Analysis of Off-Target Effects
For researchers, scientists, and drug development professionals, understanding the off-target effects of small molecule inhibitors is paramount to ensuring therapeutic efficacy and safety. This guide provides a comprehensive comparison of the off-target profiles of prominent kinase inhibitors, with a detailed analysis of Imatinib as a case study. We delve into the experimental data, provide detailed protocols for key assays, and visualize the complex signaling networks involved.
The promise of targeted cancer therapy with kinase inhibitors is often tempered by the reality of off-target effects, where a drug interacts with proteins other than its intended target. These unintended interactions can lead to a range of outcomes, from unexpected therapeutic benefits to severe adverse events. A thorough understanding and characterization of a drug's off-target profile are therefore critical for its successful clinical translation.
Unmasking Off-Target Interactions: A Comparative Data Overview
To illustrate the complexities of off-target effects, this guide focuses on Imatinib, a tyrosine kinase inhibitor widely used in the treatment of chronic myeloid leukemia (CML) and other cancers. While highly effective against its primary target, the BCR-ABL fusion protein, Imatinib is known to interact with several other kinases. The following table summarizes the known primary targets and significant off-targets of Imatinib, providing a quantitative comparison of its binding affinities.
| Target | Target Type | Binding Affinity (Kd) in nM | Therapeutic Relevance | Potential Off-Target Effect |
| ABL1 | Primary | 25 | Treatment of CML | On-target efficacy |
| KIT | Primary | 100 | Treatment of GIST | On-target efficacy |
| PDGFRA/B | Primary | 100 | Treatment of various cancers | On-target efficacy |
| DDR1 | Off-Target | 28 | Unknown | Potential for altered cell adhesion and migration |
| LCK | Off-Target | 140 | T-cell signaling | Potential for immunosuppression |
| SRC | Off-Target | 200 | Cell growth and proliferation | Potential for altered signaling in various tissues |
| NTRK1 | Off-Target | >1000 | Neuronal signaling | Low potential at therapeutic concentrations |
Caption: Comparative binding affinities of Imatinib for its primary targets and selected off-target kinases. Lower Kd values indicate stronger binding.
Deciphering the "How": Key Experimental Protocols
The identification and characterization of off-target effects rely on a suite of sophisticated experimental techniques. Here, we detail the methodologies for three key assays used to generate the kind of data presented above.
Kinase Profiling Assays
Objective: To determine the binding affinity or inhibitory activity of a compound against a large panel of kinases.
Methodology:
-
Assay Principle: In vitro kinase activity is measured in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is quantified, typically using radiometric (³²P-ATP) or fluorescence-based methods.
-
Procedure:
-
A panel of purified, active kinases is assembled.
-
Each kinase is incubated with its specific substrate and ATP (often at a concentration close to the Km for ATP).
-
The test compound is added at a range of concentrations.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the amount of product (phosphorylated substrate) is measured.
-
The IC50 value (the concentration of compound that inhibits 50% of kinase activity) is calculated.
-
Cellular Thermal Shift Assay (CETSA®)
Objective: To assess target engagement of a compound within a cellular context by measuring changes in protein thermal stability. Ligand binding typically stabilizes a protein, leading to a higher melting temperature.[1][2][3]
Methodology:
-
Principle: CETSA leverages the fact that ligand-bound proteins are generally more resistant to thermal denaturation than their unbound counterparts.[1][2][3]
-
Procedure:
-
Intact cells are treated with the compound of interest or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.
-
The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
A "melting curve" is generated, and a shift in this curve in the presence of the compound indicates target engagement.
-
Transcriptomic Analysis (RNA-Seq)
Objective: To identify global changes in gene expression in response to drug treatment, which can reveal affected signaling pathways and potential off-target effects.[4][5]
Methodology:
-
Principle: RNA sequencing (RNA-Seq) provides a comprehensive snapshot of the transcriptome, allowing for the quantification of gene expression levels.
-
Procedure:
-
Cells are treated with the test compound or a vehicle control.
-
Total RNA is extracted from the cells.
-
The RNA is converted to a library of cDNA fragments.
-
The cDNA library is sequenced using a next-generation sequencing platform.
-
The sequencing reads are mapped to a reference genome, and the expression level of each gene is quantified.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to the compound.
-
Pathway analysis is then used to identify the biological processes and signaling pathways that are most affected.
-
Visualizing the Network: Signaling Pathways and Workflows
To better understand the intricate cellular processes affected by off-target kinase inhibition, we provide Graphviz diagrams illustrating a key signaling pathway and a typical experimental workflow.
Caption: Imatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling pathways that drive cell proliferation and survival in CML.
Caption: A multi-pronged approach combining in vitro and cellular assays is crucial for a thorough characterization of a compound's off-target profile.
Conclusion and Future Directions
The analysis of off-target effects is a continuous and evolving field. While Imatinib serves as a well-documented example, the principles and methodologies discussed here are broadly applicable to the characterization of any small molecule inhibitor. The integration of data from multiple orthogonal assays, as depicted in the workflow, is essential for building a comprehensive and reliable off-target profile. As our understanding of the kinome and cellular signaling networks deepens, and as new technologies for proteome-wide analysis emerge, our ability to predict and mitigate off-target effects will undoubtedly improve, paving the way for the development of safer and more effective targeted therapies.
References
- 1. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptomic analysis identifies differences in gene expression in actinic keratoses after treatment with imiquimod and between responders and non responders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative study of Masonin analogs
A Comparative Study of Manzamine and Mansonone Analogs for Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative analysis of Manzamine and Mansonone analogs, focusing on their biological performance supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Natural products have long been a significant source of novel therapeutic agents. Among these, marine-derived alkaloids have shown considerable promise. This guide focuses on two such classes of compounds: Manzamine and Mansonone analogs. Manzamine alkaloids, isolated from marine sponges, are known for their complex chemical structures and a wide range of biological activities, including antimalarial, antimicrobial, and antineuroinflammatory properties.[1][2] Mansonones, on the other hand, are a group of sesquiterpenoid quinones, often exhibiting potent cytotoxic and enzyme-inhibitory activities.[3][4]
This comparative study aims to provide a detailed overview of the biological activities of various synthetic and semi-synthetic analogs of Manzamine and Mansonone, with a focus on their potential as therapeutic agents. We will delve into their mechanisms of action, specifically their roles in modulating the Glycogen Synthase Kinase-3β (GSK-3β) and Topoisomerase II signaling pathways.
Comparative Biological Activities
The biological activities of Manzamine and Mansonone analogs are diverse and potent. This section summarizes their key therapeutic potentials, with quantitative data presented in the subsequent tables.
Manzamine Analogs
Manzamine analogs have demonstrated significant potential in several therapeutic areas:
-
Antimalarial Activity: Manzamine A and its derivatives are highly effective against Plasmodium falciparum, the parasite responsible for malaria.[1][5] Some analogs show potency comparable to or even exceeding that of conventional antimalarial drugs.[1]
-
Antimicrobial Activity: These compounds exhibit broad-spectrum antimicrobial activity against various pathogens, including Mycobacterium tuberculosis, Candida albans, and methicillin-resistant Staphylococcus aureus (MRSA).[1][6]
-
Antineuroinflammatory Activity: Manzamines have been identified as potent inhibitors of neuroinflammation, suggesting their potential in treating neurodegenerative diseases.[1][7][8] This activity is partly attributed to their inhibition of GSK-3β.[1]
-
Cytotoxic Activity: Several Manzamine analogs have shown cytotoxicity against a range of cancer cell lines, including those of the colon, cervix, and glioma.[9][10][11] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.[9][11]
Mansonone Analogs
Mansonone analogs are primarily recognized for their potent cytotoxic and enzyme-inhibitory effects:
-
Cytotoxic Activity: Mansonone derivatives have been evaluated against various human cancer cell lines, demonstrating significant antiproliferative effects.[3][4] The presence of an o-quinone group and a pyran ring are often important for their cytotoxic activity.[3]
-
Topoisomerase II Inhibition: A key mechanism of action for many Mansonone analogs is the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division.[3][12] This makes them promising candidates for cancer chemotherapy.
Data Presentation
The following tables summarize the quantitative data on the biological activities of selected Manzamine and Mansonone analogs.
Table 1: Antimalarial Activity of Manzamine Analogs against P. falciparum
| Compound | W2 clone IC50 (ng/mL) | D6 clone IC50 (ng/mL) | Reference |
| Manzamine A | 13.5 | 25.0 | [5] |
| 8-Hydroxymanzamine A | 6.0 | 8.0 | [1] |
| Manzamine F-31-hydrazone | - | 29 | [1] |
| 8-acetoxymanzamine A | 30 | 9.6 | [13] |
| 8,12-diacetoxymanzamine A | 1200 | 1300 | [13] |
| 6-Nitromanzamine A | - | 18 | [1] |
| 8-Nitromanzamine A | - | 310 | [1] |
| 6-Methoxymanzamine A | - | 28 | [1] |
| Manzamine Y | 850 | 420 | [14] |
Table 2: Antimicrobial Activity of Manzamine Analogs
| Compound | Organism | MIC (µg/mL) | Reference |
| Manzamine A | M. tuberculosis H37Rv | 1.56 | [1] |
| 8-Hydroxymanzamine A | M. tuberculosis H37Rv | 0.91 | [1] |
| Manzamine A | S. aureus (MRSA) | 0.7 (IC50) | [1] |
| Manzamine A | C. neoformans | 10 (IC50) | [6] |
| 8-Hydroxymanzamine A | M. intracellulare | 0.63 | [6] |
| Manzamine E | M. tuberculosis H37Rv | 3.13 | [2] |
| 6-Hydroxymanzamine E | M. tuberculosis H37Rv | <12.5 | [15] |
Table 3: Cytotoxicity of Manzamine Analogs against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Manzamine A | HCT116 (Colon) | 4.5 | [9] |
| Manzamine A | DLD-1 (Colon) | >10 | [9] |
| Manzamine A | HT-29 (Colon) | >10 | [9] |
| Manzamine A | C33A (Cervical) | 2.1 (48h) | [10] |
| Manzamine A | HeLa (Cervical) | 4.0 (48h) | [10] |
| Manzamine C | PANC-1 (Pancreatic) | 10 | [16] |
| PCTC (Manzamine derivative) | GL261 (Glioma) | ~5 | [11] |
Table 4: Cytotoxicity of Mansonone Analogs against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Mansonone G | HepG2 (Liver) | 36.3 | [17] |
| Mansonone G | Huh-7 (Liver) | 25.9 | [17] |
| Mansonone E | HeLa (Cervical) | - | [4] |
| Mansonone F | CNE-2 (Nasopharyngeal) | - | [3] |
| Mansonone F | Glc-82 (Lung) | - | [3] |
Note: Specific IC50 values for Mansonone E and F against these cell lines were not detailed in the abstracts, but the studies report potent activity.
Signaling Pathways and Mechanisms of Action
Manzamine Analogs and the GSK-3β Signaling Pathway
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases like Alzheimer's and cancer. Manzamine A and its analogs have been identified as inhibitors of GSK-3β.[1] This inhibition is believed to contribute to their antineuroinflammatory and potential anticancer activities. The binding of Manzamine analogs to the ATP-noncompetitive pocket of GSK-3β suggests a specific mechanism of action.[1][8]
Figure 1: Manzamine analogs inhibit GSK-3β, affecting downstream targets.
Mansonone Analogs and the Topoisomerase II Signaling Pathway
Topoisomerase II is a vital enzyme that alters DNA topology to facilitate processes like replication and transcription. It is a well-established target for anticancer drugs. Mansonone F and its derivatives have been shown to be potent inhibitors of topoisomerase II.[3] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to an accumulation of double-strand breaks in DNA, ultimately triggering apoptosis in rapidly dividing cancer cells.
References
- 1. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Manzamines as an Example of the Unique Structural Classes Available for the Discovery and Optimization of Infectious Disease Controls Based on Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of mansonone F derivatives as topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of mansonone E and F isolated from Ulmus pumila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Manzamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive (+)-Manzamine A and (+)-8-Hydroxymanzamine A Tertiary Bases and Salts from Acanthostrongylophora ingens and their Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationship and mechanism of action studies of manzamine analogues for the control of neuroinflammation and cerebral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Manzamine A Exerts Anticancer Activity against Human Colorectal Cancer Cells | MDPI [mdpi.com]
- 10. The Marine Natural Product Manzamine A Inhibits Cervical Cancer by Targeting the SIX1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A manzamine-derived compound as a potential therapeutic agent for glioma by inducing apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel mansonone E derivatives prepared via CuAAC click chemistry as topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic Studies and Bioactivity of Potential Manzamine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Manzamine B and E and Ircinal A Related Alkaloids from an Indonesian Acanthostrongylophora Sponge and Their Activity against Infectious, Tropical Parasitic, and Alzheimer's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Three New Manzamine Alkaloids from a Common Indonesian Sponge and Their Activity against Infectious and Tropical Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validating Masonin's Binding Affinity to Epidermal Growth Factor Receptor (EGFR): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of the hypothetical compound "Masonin" to the Epidermal Growth Factor Receptor (EGFR) against established EGFR inhibitors. Detailed experimental protocols for key binding affinity assays and visualizations of relevant biological pathways and workflows are included to support researchers in drug discovery and development.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers.[3] As such, EGFR has become a primary target for cancer therapeutics. This guide focuses on the validation of the binding affinity of a novel hypothetical inhibitor, "this compound," in comparison to well-characterized EGFR inhibitors.
Binding affinity, typically expressed by the equilibrium dissociation constant (Kd), is a critical parameter in drug development. It quantifies the strength of the interaction between a ligand (e.g., a drug) and its protein target.[4] A lower Kd value indicates a stronger binding affinity.[4]
Comparative Binding Affinity of EGFR Inhibitors
To objectively evaluate the potential of this compound as an EGFR inhibitor, its binding affinity is compared with several clinically approved drugs targeting the same receptor. The following table summarizes the binding affinities (Kd or IC50 values) of this compound and other known EGFR inhibitors.
| Compound | Binding Affinity (Kd) | IC50 (EGFR) | Notes |
| This compound (hypothetical) | 5 nM | Not Determined | Strong binding affinity, comparable to established inhibitors. |
| Gefitinib | ~4.6 nM (for T790M mutant)[5] | Varies by cell line (e.g., 53.0 ± 8.1 nM in PC-9)[6] | Reversible TKI, particularly effective in cancers with activating EGFR mutations.[7] |
| Erlotinib | Similar affinity for active and inactive EGFR conformations[8] | Varies by cell line | Reversible TKI used in the treatment of non-small cell lung cancer.[9][10] |
| Lapatinib | 3 nM[11] | 10.8 nM[11] | Dual inhibitor of EGFR and HER2 tyrosine kinases.[12][13] |
| Afatinib | ~0.1–1.1 nM[14] | 0.5 nM (wild-type EGFR)[15] | Irreversible inhibitor of the ErbB family of receptors.[16] |
Experimental Protocols for Binding Affinity Determination
Accurate determination of binding affinity is paramount. The following are detailed methodologies for two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.[17][18][19]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants for the binding of this compound to immobilized EGFR.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human EGFR protein
-
This compound (and other inhibitors) dissolved in appropriate buffer
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Sensor Chip Preparation: The CM5 sensor chip is activated using a mixture of EDC and NHS to create reactive esters on the dextran surface.[18]
-
Ligand Immobilization: A solution of recombinant human EGFR in an appropriate buffer is injected over the activated sensor surface. The primary amine groups on EGFR will covalently bind to the activated surface.[18]
-
Deactivation: Any remaining active esters on the surface are deactivated by injecting ethanolamine.
-
Analyte Binding: A series of concentrations of this compound (the analyte) are prepared in the running buffer. Each concentration is injected over the EGFR-immobilized surface for a set association time, followed by an injection of running buffer alone for the dissociation phase.[17]
-
Data Analysis: The binding sensorgrams are analyzed using the instrument's software. By fitting the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding), the kinetic parameters (ka and kd) are determined. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein in solution, providing a complete thermodynamic profile of the interaction.[20][21][22]
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and EGFR.
Materials:
-
Isothermal Titration Calorimeter
-
Recombinant human EGFR protein
-
This compound (and other inhibitors)
-
Matched buffer for both protein and ligand
Procedure:
-
Sample Preparation: The EGFR protein solution is placed in the sample cell, and the this compound solution is loaded into the injection syringe. It is crucial that both solutions are in an identical buffer to minimize heats of dilution.
-
Titration: A series of small injections of the this compound solution are made into the EGFR solution in the sample cell. The heat change after each injection is measured relative to a reference cell.
-
Data Acquisition: The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Data Analysis: The area under each peak is integrated to determine the heat change per injection. These values are then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters: Kd, n, and ΔH.
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway, which is initiated by ligand binding and subsequent receptor dimerization, leading to the activation of downstream cascades that promote cell proliferation and survival.
Caption: Simplified EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Binding Affinity Validation
The logical flow for validating the binding affinity of a novel compound like this compound is depicted below.
Caption: Workflow for validating the binding affinity of this compound to EGFR.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ClinPGx [clinpgx.org]
- 4. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 5. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 8. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Role of Erlotinib in the Treatment of Non-Small Cell Lung Cancer: Clinical Outcomes in Wild-Type Epidermal Growth Factor Receptor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. Thermodynamics and mechanism of afatinib–EGFR binding through a QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 20. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
Meta-analysis of Mansorin Research Studies: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive meta-analysis of existing research on Mansorins, a group of naturally occurring coumarins. The initial search for "Masonin" yielded limited relevant data, suggesting a likely misspelling of the compound of interest. Subsequent investigation into "Mansorin" has revealed a growing body of research into its therapeutic potential, particularly in oncology, neuroprotection, and hormonal regulation. This document summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes the known and proposed signaling pathways of Mansorins and related coumarins.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on various Mansorin compounds.
Table 1: Anticancer Activity of Mansorins
| Compound | Cancer Cell Line | Assay | IC50 Value | Other Notable Effects | Reference |
| Mansorin-II | HCT-116 (Colorectal) | SRB | 19.3 ± 3.7 µM | Synergistically enhances paclitaxel cytotoxicity, reducing its IC50 from 27.9 nM to 5.1 nM. | [1] |
| CaCo-2 (Colorectal) | SRB | 107.9 ± 6.4 µM | Synergistically enhances paclitaxel cytotoxicity, reducing its IC50 from 2.1 µM to 0.13 µM. | [1] | |
| MCF-7 (Breast) | SRB | 0.74 µM | - | ||
| HeLa (Cervical) | SRB | > 50 µM | - | ||
| HepG2 (Liver) | SRB | 36 µM | - | ||
| Mansorin-III | MCF-7 (Breast) | SRB | 3.95 µM | - | |
| HeLa (Cervical) | SRB | > 50 µM | - | ||
| HCT-116 (Colorectal) | SRB | 35.3 µM | - | ||
| HepG2 (Liver) | SRB | > 50 µM | - | ||
| Mansorin-II | HCT-116 (Colorectal) | Doxorubicin Efflux | - | Significantly increased intracellular doxorubicin concentration. | [1] |
| Mansorin-C | HCT-116 (Colorectal) | Doxorubicin Efflux | - | Significantly increased intracellular doxorubicin concentration. | [1] |
| Mansorin-B | HCT-116 (Colorectal) | Doxorubicin Efflux | - | Significantly increased intracellular doxorubicin concentration. | [1] |
Table 2: Anti-Estrogenic Activity of Mansorin A and its Derivatives
| Compound | Assay | Target | IC50 Value / % Inhibition | Reference |
| Mansorin A | ERα Competitive Binding | ERα | Mild Activity | [2] |
| Acetyl mansonone G | ERα Competitive Binding | ERα | 630 µM (10-fold increase vs. mansonone G) | [2] |
| Methyl mansonone G | Yeast Two-Hybrid | ERα | 50% inhibition of 17β-estradiol-induced activity at 10 µM | [2] |
| Acetyl mansonone G | Yeast Two-Hybrid | ERα | 35% inhibition of 17β-estradiol-induced activity at 10 µM | [2] |
| Methyl mansonone G | Yeast Two-Hybrid | ERβ | 42% inhibition of 17β-estradiol-induced activity at 10 µM | [2] |
| Acetyl mansonone G | Yeast Two-Hybrid | ERβ | 30% inhibition of 17β-estradiol-induced activity at 10 µM | [2] |
Table 3: Neuroprotective and Antioxidant Effects of Mansorin A and Mansonone G
| Compound | Model | Key Findings | Reference |
| Mansorin A | Okadaic acid-induced zebrafish model of Alzheimer's disease | Promnesic, anxiolytic, and acetylcholinesterase inhibitory properties. Increased activity of catalase, superoxide dismutase, reduced glutathione, and glutathione peroxidase. Reduced levels of carbonylated proteins and malondialdehyde. | |
| Mansonone G | Okadaic acid-induced zebrafish model of Alzheimer's disease | Promnesic, anxiolytic, and acetylcholinesterase inhibitory properties. Increased activity of catalase, superoxide dismutase, reduced glutathione, and glutathione peroxidase. Reduced levels of carbonylated proteins and malondialdehyde. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the research on Mansorins.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cell lines (e.g., MCF-7, HeLa, HCT-116, HepG2, CaCo-2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of Mansorin compounds for a specified period (e.g., 48 or 72 hours).
-
Fixation: The cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization: The bound SRB dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a wavelength of 515 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[3][4][5][6][7]
P-glycoprotein (P-gp) Mediated Doxorubicin Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp efflux pump, which is a key mechanism of multidrug resistance in cancer cells.
-
Cell Culture: A P-gp overexpressing cell line (e.g., HCT-116) is used.
-
Incubation: Cells are incubated with the fluorescent P-gp substrate, doxorubicin, in the presence or absence of the test compound (e.g., Mansorin-II).
-
Measurement of Intracellular Accumulation: After a defined incubation period, the cells are washed to remove extracellular doxorubicin. The intracellular fluorescence of doxorubicin is then measured using a fluorescence plate reader or flow cytometer. An increase in intracellular doxorubicin in the presence of the test compound indicates inhibition of P-gp.[8][9][10]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the compound of interest (e.g., Mansorin-II in combination with paclitaxel) for a specific duration.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this checkpoint.[11][12][13][14][15]
Yeast Two-Hybrid Assay for Anti-Estrogenic Activity
This assay is used to screen for compounds that can disrupt the interaction between the estrogen receptor (ER) and its coactivators, a key step in estrogen signaling.
-
Yeast Strain: A yeast strain is engineered to express two hybrid proteins: one consisting of the DNA-binding domain of a transcription factor fused to the estrogen receptor (the "bait"), and the other consisting of the transcription activation domain fused to a coactivator protein (the "prey").
-
Reporter Gene: The yeast strain also contains a reporter gene (e.g., lacZ, which encodes β-galactosidase) under the control of a promoter that is recognized by the reconstituted transcription factor.
-
Assay Principle: In the presence of an estrogenic compound, the ER undergoes a conformational change that allows it to bind to the coactivator. This interaction brings the DNA-binding domain and the activation domain into close proximity, reconstituting a functional transcription factor that drives the expression of the reporter gene.
-
Screening for Antagonists: To screen for anti-estrogenic compounds, the yeast cells are treated with a known estrogen (e.g., 17β-estradiol) in the presence of the test compound (e.g., Mansorin A). A decrease in the reporter gene activity compared to the control (estrogen alone) indicates that the test compound is an antagonist of the estrogen receptor.[2][16][17][18][19]
Okadaic Acid-Induced Zebrafish Model of Alzheimer's Disease
This in vivo model is used to study the neuroprotective effects of compounds against Alzheimer's-like pathology.
-
Model Induction: Adult zebrafish are exposed to okadaic acid, a potent inhibitor of protein phosphatases 1 and 2A. This leads to hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and subsequent cognitive deficits.[1][20][21][22][23]
-
Treatment: Fish are treated with the test compound (e.g., Mansorin A) before, during, or after exposure to okadaic acid.
-
Behavioral Analysis: Cognitive function is assessed using behavioral tests such as the Y-maze (to evaluate spatial memory) and the novel object recognition test.
-
Biochemical Analysis: Brain tissue can be analyzed for markers of oxidative stress, neuroinflammation, and acetylcholinesterase activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known and proposed signaling pathways modulated by Mansorins and related coumarins, as well as the workflows of key experimental procedures.
References
- 1. Utilizing zebrafish and okadaic acid to study Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-estrogenic activity of mansonone G and mansorin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 7. canvaxbiotech.com [canvaxbiotech.com]
- 8. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic analysis of P-glycoprotein-mediated doxorubicin efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Flow Cytometry Protocol [sigmaaldrich.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. library.dphen1.com [library.dphen1.com]
- 18. Yeast two-hybrid system demonstrates that estrogen receptor dimerization is ligand-dependent in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ableweb.org [ableweb.org]
- 20. Utilizing zebrafish and okadaic acid to study Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neurotoxicity of aluminium chloride and okadaic acid in zebrafish: Insights into Alzheimer's disease models through anxiety and locomotion testing, and acute toxicity assessment with <i>Litsea garciae</i> bark's methanolic extract - Journal of King Saud University - Science [jksus.org]
- 22. The GSK3β inhibitor, TDZD-8, rescues cognition in a zebrafish model of okadaic acid-induced Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lanthionine Ketimine-5-Ethyl Ester Provides Neuroprotection in a Zebrafish Model of Okadaic Acid-induced Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Masonin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper handling and disposal of Masonin. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound (CAS Number: 568-40-1), the following procedures are based on established best practices for the management of novel or unknown chemical compounds and nitrogen-containing heterocyclic compounds. It is imperative to treat this compound as a substance with unknown toxicity and to consult with your institution's Environmental Health and Safety (EHS) department before handling or disposal.[1][2][3][4][5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). A thorough risk assessment should be conducted based on the chemical class of this compound (a tetracyclic nitrogen-containing compound) and any available toxicological data.[2][6]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). |
| Body Protection | A flame-retardant laboratory coat. |
| Respiratory | All handling of this compound should occur in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7] |
This table summarizes general PPE requirements; consult your institution's EHS guidelines for specific recommendations.
Step-by-Step Disposal Protocol for this compound
The proper disposal of a chemical with unknown specific handling protocols involves a systematic process of identification, segregation, containment, and professional removal.[2]
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound (e.g., glassware, pipette tips, absorbent paper) as hazardous waste.[8]
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[8] Halogenated and non-halogenated solvent wastes, for example, should be kept separate due to differences in disposal costs and methods.[8]
2. Waste Containment:
-
Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[9][10][11] The container must have a tight-fitting, leak-proof cap and be kept closed except when adding waste.[8][11]
-
The label must include the words "Hazardous Waste," the chemical name "this compound," and any known hazard information.[3][12]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[9][10][11][12]
3. Requesting Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often up to 12 months), contact your EHS department to schedule a waste pickup.[2][9][10]
-
Provide the EHS department with all available information about this compound.
Below is a logical workflow for the disposal of chemical waste like this compound.
Caption: General workflow for the disposal of this compound waste.
Experimental Protocol: General Neutralization of a Chemical Waste Stream
Disclaimer: This is a general protocol and may not be suitable for this compound without a full understanding of its reactivity. Consult with a qualified chemist and your EHS department before attempting any neutralization. The goal of neutralization is to adjust the pH of a corrosive waste to a neutral range (typically between 5.5 and 9.0) before disposal.[13][14][15]
Materials:
-
Waste solution containing the chemical of interest.
-
Dilute acid (e.g., 1M hydrochloric acid) or dilute base (e.g., 1M sodium hydroxide) for pH adjustment.
-
pH paper or a calibrated pH meter.
-
Stir plate and stir bar.
-
Ice bath.
-
Appropriate PPE (fume hood, goggles, gloves, lab coat).
Procedure:
-
Place the beaker containing the chemical waste in an ice bath on a stir plate within a fume hood to control any exothermic reactions.[16]
-
Begin stirring the waste solution.
-
Slowly add the neutralizing agent (acid or base) dropwise to the waste solution.
-
Continuously monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the neutralizing agent until the pH is within the acceptable range for disposal as determined by your local wastewater authority.
-
Once neutralized, the solution should be disposed of in accordance with institutional and local regulations. For many neutralized aqueous solutions, this may be drain disposal followed by flushing with a large amount of water, but this must be confirmed with your EHS office.[13][16]
The following diagram illustrates the decision-making process when handling a chemical with unknown properties like this compound.
Caption: Decision workflow for handling this compound.
References
- 1. unomaha.edu [unomaha.edu]
- 2. benchchem.com [benchchem.com]
- 3. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 4. chemistry.osu.edu [chemistry.osu.edu]
- 5. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 6. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 7. twu.edu [twu.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. odu.edu [odu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. esd.uga.edu [esd.uga.edu]
- 15. uwb.edu [uwb.edu]
- 16. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Handling Protocols for Masonin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Masonin, an alkaloid found in plants of the Narcissus genus, commonly known as daffodils. Direct contact with this compound, primarily through the sap of these plants, can lead to irritant contact dermatitis. Adherence to the following procedures is essential to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound or plant matter containing it, the following personal protective equipment is mandatory to prevent skin contact and potential allergic reactions.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Rubber or nitrile gloves are recommended. Ensure cuffs are closed securely, potentially with a rubber band, to prevent sap from entering. |
| Body Protection | Lab Coat/Clothing | Wear a standard lab coat. For extensive handling of plant material, sensible and waterproof clothing should be worn to minimize contact with dripping sap.[1] |
| Eye Protection | Safety Glasses | Standard safety glasses should be worn to protect against accidental splashes of sap or extracts. |
Health Hazards
The primary health concern associated with this compound is skin irritation.
| Hazard | Description | Symptoms |
| Irritant Contact Dermatitis | Caused by alkaloids such as this compound and homolycorine, as well as calcium oxalate crystals found in the plant sap.[2][3][4] | Fissuring, scaling, and redness of the fingertips, hands, and forearms, commonly referred to as "daffodil rash" or "lily rash".[5] |
| Allergic Reactions | While less common, IgE-mediated allergies to Narcissus have been reported.[5][6] | Weakly positive reactions have been observed in patch tests on sensitized individuals.[5][6] |
Handling and Disposal Procedures
Strict adherence to the following operational and disposal plans is necessary to mitigate risks.
Experimental Workflow for Handling this compound-Containing Materials
References
- 1. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 2. dokumen.pub [dokumen.pub]
- 3. ia600208.us.archive.org [ia600208.us.archive.org]
- 4. Holly Scoggins – Page 16 – The Garden Professors™ [gardenprofessors.com]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
